Diethyl succinate-13C4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
diethyl (1,2,3,4-13C4)butanedioate |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5+1,6+1,7+1,8+1 |
Clé InChI |
DKMROQRQHGEIOW-WKHKRNGSSA-N |
SMILES isomérique |
CCO[13C](=O)[13CH2][13CH2][13C](=O)OCC |
SMILES canonique |
CCOC(=O)CCC(=O)OCC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl Succinate-13C4 and its Role in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethyl succinate-13C4 is a stable isotope-labeled version of diethyl succinate, a cell-permeable ester of the Krebs cycle intermediate, succinate. This technical guide provides a comprehensive overview of this compound, its applications in metabolic research, detailed experimental protocols, and the interpretation of data derived from its use. The inherent cell permeability of this compound offers a significant advantage over its non-esterified counterpart, succinate, enabling researchers to probe intracellular metabolic pathways, particularly the Tricarboxylic Acid (TCA) cycle, with greater efficiency. This guide will delve into the metabolic fate of this compound, its utility in metabolic flux analysis, and its emerging role in understanding the signaling functions of succinate in various physio-pathological states.
Introduction to this compound
Diethyl succinate is a diethyl ester of succinic acid, and this compound is a variant where the four carbon atoms of the succinate moiety are replaced with the stable isotope, carbon-13. This isotopic labeling allows for the tracing of the succinate backbone as it is metabolized within the cell.
Chemical Properties:
| Property | Value |
| Chemical Formula | ¹³C₄H₁₄O₄ |
| Molecular Weight | 178.16 g/mol |
| Appearance | Colorless liquid |
| Solubility | Slightly soluble in water, soluble in organic solvents |
The key feature of this compound is its enhanced ability to cross biological membranes compared to succinate, which is a dicarboxylic acid and thus charged at physiological pH. Once inside the cell, it is believed that intracellular esterases cleave the ethyl groups, releasing ¹³C₄-succinate into the cytoplasm. This intracellularly delivered, labeled succinate can then enter various metabolic pathways, most notably the TCA cycle within the mitochondria.
Role in Metabolic Research
The primary role of this compound in metabolic research is as a tracer for studying the TCA cycle and related metabolic pathways. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can gain insights into metabolic flux, enzyme activity, and pathway regulation.
3.1 Tracing the Tricarboxylic Acid (TCA) Cycle:
Once converted to ¹³C₄-succinate, the labeled carbons can be followed as they progress through the TCA cycle. This allows for the analysis of the isotopic enrichment in key intermediates such as fumarate, malate, and oxaloacetate. The pattern of ¹³C distribution in these metabolites can reveal the rate of TCA cycle turnover and the relative contributions of different anaplerotic and cataplerotic fluxes.
3.2 Metabolic Flux Analysis (MFA):
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions. This compound can be used as a tracer in ¹³C-MFA studies to provide constraints on the fluxes through the TCA cycle. The mass isotopomer distribution (MID) of TCA cycle intermediates, measured by mass spectrometry, is used in computational models to estimate the intracellular fluxes.
3.3 Investigating Succinate Signaling Pathways:
Beyond its role in central carbon metabolism, succinate has emerged as a crucial signaling molecule, particularly in the context of inflammation, ischemia-reperfusion injury, and cancer.[1] Elevated intracellular succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent activation of inflammatory pathways.[2] Extracellular succinate can also act as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91).[[“]][[“]] this compound can be a valuable tool to study the dynamics of intracellular succinate pools and their contribution to these signaling events.
Data Presentation
Table 1: Representative Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates after Labeling with this compound
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Succinate | 0.10 | 0.05 | 0.05 | 0.10 | 0.70 |
| Fumarate | 0.25 | 0.10 | 0.15 | 0.10 | 0.40 |
| Malate | 0.35 | 0.15 | 0.20 | 0.10 | 0.20 |
| Aspartate | 0.45 | 0.20 | 0.20 | 0.10 | 0.05 |
| Citrate | 0.60 | 0.25 | 0.10 | 0.03 | 0.02 |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. The high abundance of M+4 in succinate, fumarate, and malate would indicate the direct incorporation and metabolism of the ¹³C₄-succinate tracer.
Experimental Protocols
The following sections provide detailed methodologies for conducting metabolic labeling experiments using this compound in cultured cells.
5.1 Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing this compound at the desired concentration (e.g., 1-5 mM). The standard culture medium should be used as a base.
-
Labeling: When cells reach the desired confluency (typically 60-80%), replace the existing medium with the ¹³C-labeling medium.
-
Incubation: Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from a few hours to over 24 hours, depending on the cell type and the turnover rate of the targeted metabolic pools. It is recommended to perform a time-course experiment to determine the optimal labeling duration.
5.2 Metabolite Quenching and Extraction:
-
Quenching: To halt metabolic activity instantaneously, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as 80% methanol pre-chilled to -80°C.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
5.3 Sample Preparation for GC-MS Analysis:
-
Derivatization: To increase the volatility of the polar metabolites for gas chromatography, a derivatization step is necessary. A common method is silylation.
-
Resuspend the dried metabolite extract in a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at an elevated temperature (e.g., 70°C) to convert active hydrogens to trimethylsilyl (TMS) ethers.
-
-
Sample Transfer: After derivatization, transfer the sample to a GC-MS autosampler vial for analysis.
5.4 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Chromatographic Separation: Use a temperature gradient program to separate the derivatized metabolites based on their boiling points and interactions with the column stationary phase.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode to increase sensitivity for specific target metabolites. Electron ionization (EI) is typically used.
-
Data Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range.
5.5 Data Analysis:
-
Peak Identification and Integration: Identify the chromatographic peaks corresponding to the derivatized TCA cycle intermediates and other metabolites of interest based on their retention times and mass spectra, by comparison to authentic standards. Integrate the peak areas for each isotopologue.
-
Correction for Natural Abundance: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other heavy isotopes using established algorithms.
-
Calculation of Fractional Enrichment: Calculate the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) for each metabolite.
-
Metabolic Flux Analysis: Use the corrected mass isotopomer distributions as input for ¹³C-MFA software packages (e.g., INCA, Metran) to estimate intracellular metabolic fluxes.
Visualizations
6.1 Signaling Pathway of Intracellular Succinate
References
- 1. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
An In-depth Technical Guide to Diethyl Succinate-13C4: Core Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, characteristics, and experimental applications of Diethyl succinate-13C4. This isotopically labeled compound serves as a valuable tool in metabolic research, particularly in studies involving the tricarboxylic acid (TCA) cycle and for use as an internal standard in quantitative analyses.
Core Properties and Characteristics
This compound is a stable, non-radioactive, isotopically labeled version of diethyl succinate, where the four carbon atoms of the succinate moiety are replaced with the carbon-13 isotope. This labeling allows for the tracing of the succinate backbone through metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₂H₅O₂¹³C₄H₄O₂C₂H₅ | [1][2] |
| Molecular Weight | 178.16 g/mol | [1][3] |
| Labeled CAS Number | 1628796-56-4 | [1][2] |
| Unlabeled CAS Number | 123-25-1 | [2] |
| Isotopic Purity | ≥99% | [2] |
| Chemical Purity | ≥98% | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage Temperature | Room temperature, protected from light and moisture. For long-term storage as a pure form, -20°C is recommended. In solvent, store at -80°C for up to 6 months. | [1][2] |
Metabolic Fate and Applications
Diethyl succinate is a cell-permeable ester of succinate. Upon entering cells, it is hydrolyzed by intracellular esterases to release succinate, which can then enter the tricarboxylic acid (TCA) cycle.[3] However, it is important to note that some studies suggest that hyperpolarized diethyl succinate is primarily metabolized to succinate-derived products that do not originate from the TCA cycle. This highlights the need for careful interpretation of data from metabolic studies.
Its primary applications in research include:
-
Metabolic Tracer: To study the flux and dynamics of the TCA cycle in various cell types and in vivo models.[3]
-
Internal Standard: For accurate quantification of unlabeled diethyl succinate or other metabolites in complex biological samples using mass spectrometry or NMR.
Metabolic Pathway of this compound
The following diagram illustrates the entry of this compound into the cell and its subsequent metabolism and entry into the Tricarboxylic Acid (TCA) Cycle.
Experimental Protocols
The following are generalized protocols for the use of this compound in common research applications. These should be optimized for specific cell lines, animal models, and instrumentation.
Cell Culture-Based Metabolic Labeling
This protocol describes the use of this compound to trace its metabolism in cultured cells.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured cells of interest
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable vehicle solvent. A common starting point is a 100 mM stock in sterile DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Labeling: Once cells have adhered and are growing, replace the culture medium with fresh medium containing the desired final concentration of this compound. A typical concentration range for metabolic studies is 1-10 mM.[6][7] It is crucial to include a vehicle control (medium with the same amount of solvent used for the stock solution) to account for any effects of the solvent on cell metabolism.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled succinate. The incubation time will vary depending on the metabolic rate of the cells and the specific pathway being investigated.
-
Metabolite Extraction: After incubation, rapidly quench metabolism and extract intracellular metabolites. A common method is to aspirate the medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and then add a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation for Analysis: Scrape the cells in the extraction solvent and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried metabolites can then be reconstituted in a suitable solvent for NMR or MS analysis.
NMR Spectroscopy Analysis
Sample Preparation:
-
Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O with a known concentration of an internal standard like DSS or TSP).
-
Transfer the sample to an NMR tube.
Data Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
The number of scans will depend on the concentration of the metabolites and the sensitivity of the instrument.
Mass Spectrometry (GC-MS or LC-MS) Analysis
Sample Preparation:
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites often require derivatization to increase their volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried metabolites are typically reconstituted in a solvent compatible with the mobile phase of the LC system (e.g., a mixture of water and acetonitrile).
Data Acquisition:
-
GC-MS: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the different metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the identification and quantification of ¹³C-labeled metabolites.
-
LC-MS: Inject the reconstituted sample into the LC-MS system. The liquid chromatograph separates the metabolites, which are then ionized and detected by the mass spectrometer. This allows for the analysis of a wide range of polar and non-polar metabolites.[9]
Safety and Handling
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][10][11]
-
Handle in a well-ventilated area to avoid inhalation of vapors.[1][10]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11]
-
Keep away from sources of ignition as it is a combustible liquid.[10]
-
For long-term storage of the pure compound, -20°C is recommended. When dissolved in a solvent, store at -80°C for up to 6 months to maintain stability.[1]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for using this compound and its involvement in the TCA cycle.
Experimental Workflow
Tricarboxylic Acid (TCA) Cycle
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Diethyl succinate (1,2,3,4-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Applications of Diethyl Succinate-¹³C₄ in Scientific Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl succinate-¹³C₄, the carbon-13 labeled isotopologue of diethyl succinate, has emerged as a valuable tool in metabolic research. Initially explored as a promising tracer for real-time in vivo imaging of the tricarboxylic acid (TCA) cycle, its applications have been refined and re-evaluated, leading to a deeper understanding of its metabolic fate and utility. This technical guide provides a comprehensive overview of the scientific applications of Diethyl succinate-¹³C₄, with a focus on its use in metabolic tracing studies, detailed experimental protocols, and a critical discussion of its metabolic pathway.
Core Applications and Re-evaluation
Diethyl succinate-¹³C₄ was initially proposed as an ideal metabolic tracer for several reasons. As a non-toxic, water-soluble compound, it can be used at physiological pH.[1][2] Its ester groups were thought to facilitate passage across biological membranes, a significant advantage over its non-esterified counterpart, succinate, which shows limited transport.[1][3] The primary application explored has been in hyperpolarized ¹³C magnetic resonance imaging (MRI) and spectroscopy (MRS) to monitor the TCA cycle in real time.[2][4]
However, subsequent research has revealed a more complex metabolic pathway than initially anticipated. Compelling evidence now suggests that a primary metabolic fate of diethyl succinate in vivo is its rapid hydrolysis by endogenous esterases, particularly in the blood, to form monoethyl succinate-¹³C₄.[3][5] This finding has led to a re-evaluation of its role as a direct tracer of the TCA cycle, as the monoester, not diethyl succinate itself, may be the dominant species that interacts with cellular metabolic pathways.[3]
Despite this, Diethyl succinate-¹³C₄ remains a useful tool for several applications:
-
Probing in vivo esterase activity: The conversion of diethyl succinate to monoethyl succinate can serve as a measure of in vivo esterase activity.
-
Investigating the transport and metabolism of dicarboxylic acid monoesters: By delivering monoethyl succinate-¹³C₄ to tissues, it allows for the study of the metabolic fate of this specific compound.
-
As an internal standard: Due to its chemical similarity to endogenous succinate and its distinct mass, it is a suitable internal standard for quantitative analysis in mass spectrometry-based metabolomics.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving Diethyl succinate-¹³C₄ and its related metabolites.
Table 1: Hyperpolarization and Magnetic Resonance Properties of [1,4-¹³C]-Diethylsuccinate
| Parameter | Value | Reference |
| Polarization Method | Dynamic Nuclear Polarization (DNP) | [3] |
| Formulation | 6 M [¹³C]-DES (neat) with 20 mM BDPA radical | [3] |
| Liquid-State Polarization Level | 5.5% | [3] |
| T₁ Relaxation Time (¹³C-labeled carbonyls) at 3 T | 37.9 s | [3] |
Table 2: Pharmacokinetic Parameters of Intravenously Administered Succinic Acid-¹³C₄ in Mice (10 mg/kg)
| Parameter | Value | Reference |
| Clearance | 4574.5 mL/h/kg | [6] |
| Volume of Distribution | 520.8 mL/kg | [6] |
| Terminal Half-life | 0.56 h | [6] |
| Oral Bioavailability (100 mg/kg) | 1.5% | [6] |
Note: These pharmacokinetic parameters are for succinic acid-¹³C₄, not diethyl succinate-¹³C₄. However, they provide valuable context for the in vivo behavior of the succinate moiety following ester hydrolysis.
Experimental Protocols
Synthesis of [1,4-¹³C]-Diethylsuccinate
This protocol describes the synthesis of [1,4-¹³C]-Diethylsuccinate from [1,4-¹³C]-succinic acid.[3]
Materials:
-
[1,4-¹³C]-succinic acid
-
Anhydrous ethanol
-
Trimethylsilyl chloride
-
Saturated sodium bicarbonate solution
-
Oven-dried 100 mL round-bottom flask
-
Magnetic stir bar
-
Syringe
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 425 mg (3.54 mmol) of [1,4-¹³C]-succinic acid.
-
Add 35 mL of anhydrous ethanol to the flask.
-
Slowly add 1.8 mL (14.2 mmol) of trimethylsilyl chloride dropwise via syringe over two minutes while stirring.
-
Allow the reaction to stir at room temperature for 5 hours.
-
Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
The resulting product can then be extracted and purified using standard organic chemistry techniques.
Hyperpolarization of [1,4-¹³C]-Diethylsuccinate via Dynamic Nuclear Polarization (DNP)
This protocol outlines the preparation and hyperpolarization of [1,4-¹³C]-Diethylsuccinate for in vivo imaging studies.[3]
Materials:
-
[1,4-¹³C]-Diethylsuccinate ([¹³C]-DES)
-
α,γ-Bisdiphenylene-β-phenylallyl (BDPA) radical
-
TRIS buffer
-
NaCl
-
EDTA-Na₂
-
HyperSense DNP Polarizer
Procedure:
-
Prepare a sample mixture consisting of 40 μL of 6 M [¹³C]-DES (neat) and 20 mM BDPA radical.
-
Polarize the sample using a HyperSense DNP system. The solid-state polarization build-up time constant is approximately 1517 ± 91 s.
-
Dissolve the polarized sample in a solution of 40 mM TRIS buffer, 50 mM NaCl, and 0.1 g/L EDTA-Na₂, resulting in an 80 mM solution of the hyperpolarized substrate with a pH of approximately 7.5 for injection.
In Vivo ¹³C Magnetic Resonance Spectroscopy (MRS) Protocol
The following is a general protocol for in vivo MRS following the injection of hyperpolarized Diethyl succinate-¹³C₄ in mice.[1]
Instrumentation:
-
4.7T Bruker scanner (or similar)
-
Dual-tuned volume coil for mice
Procedure:
-
Anesthetize the mouse and position it within the scanner.
-
Administer the hyperpolarized Diethyl succinate-¹³C₄ solution via tail-vein injection. A typical dose is 10-20 μmol.[7]
-
Immediately following injection, begin ¹³C MRS acquisition.
-
A single pulse (90° flip angle) ¹³C spectroscopy sequence can be used.
-
For dynamic studies, spectra can be acquired repeatedly at short intervals (e.g., every 5 seconds).
LC-MS/MS Protocol for Simultaneous Quantification of Diethyl Succinate and Monoethyl Succinate
The following is a representative protocol for the simultaneous analysis of diethyl succinate and monoethyl succinate in a biological matrix, such as plasma. This protocol is based on established methods for similar analytes and should be optimized and validated for specific experimental needs.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated diethyl succinate).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode for better sensitivity of the esters.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be empirically determined by infusing pure standards of diethyl succinate, monoethyl succinate, and the internal standard. Theoretical transitions would be based on the precursor ions [M+H]⁺ and characteristic product ions.
Signaling Pathways and Experimental Workflows
Proposed Metabolic Pathway of Diethyl Succinate-¹³C₄
The following diagram illustrates the proposed metabolic fate of Diethyl succinate-¹³C₄ in vivo, highlighting its hydrolysis to monoethyl succinate.
Experimental Workflow for In Vivo Metabolic Imaging
This diagram outlines the typical workflow for a hyperpolarized ¹³C MRI/MRS experiment using Diethyl succinate-¹³C₄.
References
- 1. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 6. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 7. biotage.com [biotage.com]
The Mechanism of Action of Diethyl Succinate-¹³C₄ as a Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl succinate-¹³C₄ is a stable isotope-labeled compound designed to serve as a tracer for monitoring cellular metabolism, particularly the Krebs (Tricarboxylic Acid or TCA) cycle. As a cell-permeable analog of succinate, a key intermediate in the TCA cycle, it offers a potential tool for investigating metabolic flux in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the mechanism of action of Diethyl succinate-¹³C₄, detailing its metabolic fate, experimental protocols for its use, and a discussion of the current understanding of its utility as a metabolic tracer.
Core Mechanism of Action
The fundamental principle behind using Diethyl succinate-¹³C₄ as a tracer lies in its ability to cross cell membranes, a feat that is challenging for the dianionic succinate molecule at physiological pH[1]. Once inside the cell, it is presumed that intracellular esterases cleave the ethyl esters, releasing succinate-¹³C₄. This labeled succinate can then enter the mitochondria and participate in the TCA cycle. The ¹³C labels are subsequently incorporated into downstream metabolites of the cycle, such as fumarate, malate, and aspartate, allowing for the tracing of their metabolic pathways.
However, there are conflicting reports regarding the primary metabolic fate of diethyl succinate in vivo. While some studies have reported the detection of labeled TCA cycle intermediates following administration of hyperpolarized diethyl succinate[2], other research suggests that it is predominantly metabolized to monoethyl succinate and succinic anhydride, with limited entry into the TCA cycle[3]. This discrepancy is a critical consideration for researchers designing and interpreting studies using this tracer.
Metabolic Pathways of Diethyl Succinate-¹³C₄
Two primary metabolic routes have been proposed for Diethyl succinate-¹³C₄. The intended pathway involves its conversion to succinate and subsequent entry into the TCA cycle. An alternative, and potentially predominant, pathway involves incomplete hydrolysis and subsequent side reactions.
Intended Pathway: Entry into the Tricarboxylic Acid (TCA) Cycle
This pathway follows a series of enzymatic reactions within the mitochondria:
-
Cellular Uptake: Diethyl succinate-¹³C₄, being more lipophilic than succinate, passively diffuses across the cell membrane into the cytoplasm.
-
Esterase Cleavage: Intracellular esterases hydrolyze the two ethyl ester bonds of Diethyl succinate-¹³C₄ to yield succinate-¹³C₄ and two molecules of ethanol.
-
Mitochondrial Transport: Succinate-¹³C₄ is transported into the mitochondrial matrix.
-
TCA Cycle Metabolism: Within the TCA cycle, succinate-¹³C₄ is oxidized by succinate dehydrogenase (Complex II) to fumarate-¹³C₄. The ¹³C label is then carried through subsequent intermediates of the cycle, including malate-¹³C₄ and oxaloacetate-¹³C₄. The label can also be transferred to other interconnected metabolic pathways, for instance, through the conversion of oxaloacetate to aspartate.
Alternative Pathway: Incomplete Hydrolysis and Anhydride Formation
Contradictory evidence suggests that the conversion of diethyl succinate to succinate for entry into the TCA cycle may not be the primary metabolic route in vivo. This alternative pathway involves:
-
Extracellular and Intracellular Hydrolysis: Esterases present in the blood and within cells can hydrolyze one of the ethyl esters of Diethyl succinate-¹³C₄ to form Monoethyl succinate-¹³C₄ (MES-¹³C₄)[3].
-
Anhydride Formation: MES-¹³C₄ can be unstable and may undergo intramolecular cyclization to form succinic anhydride-¹³C₄[3].
-
Limited TCA Cycle Entry: This alternative pathway suggests that a significant portion of the administered Diethyl succinate-¹³C₄ may not reach the mitochondrial TCA cycle as succinate, which has significant implications for its use as a tracer for this pathway.
Data Presentation: Quantitative Findings from Tracer Studies
The quantitative data from studies using ¹³C-labeled diethyl succinate are crucial for understanding its metabolic fate. The following tables summarize key findings from the literature, highlighting the observed metabolites and their isotopic enrichments.
Table 1: In Vivo Metabolite Detection after Administration of Hyperpolarized 1-¹³C Diethyl Succinate
| Metabolite | Chemical Shift (ppm) | Observed in Study by Zacharias et al. (2012)[2] |
| Diethyl succinate | 176.4 | Yes |
| Malate | 177.6 | Yes |
| Succinate | 182.5 | Yes |
| Fumarate | 175.2 | Yes |
| Aspartate | 172.7 | Yes |
Table 2: Re-evaluation of In Vivo Metabolite Assignments after Administration of Hyperpolarized [1,4-¹³C]-Diethylsuccinate
| Chemical Shift (ppm) | Original Assignment (Zacharias et al., 2012)[2] | Re-assignment (Billingsley et al., 2014)[3] |
| 182.5 | Succinate | [1-¹³C]-Monoethylsuccinate |
| 177.6 | Malate | [4-¹³C]-Monoethylsuccinate |
| 172.7 | Aspartate | Unidentified succinate-derived product (potentially succinic anhydride) |
| 176.4 | Diethyl succinate | Diethyl succinate |
Experimental Protocols
The successful use of Diethyl succinate-¹³C₄ as a tracer requires meticulous experimental design and execution. The following protocols provide a general framework for in vitro and in vivo studies.
General Experimental Workflow
In Vitro Labeling Protocol (Cell Culture)
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Tracer Introduction: Replace the culture medium with a medium containing a known concentration of Diethyl succinate-¹³C₄.
-
Incubation: Incubate the cells for a predetermined time course to allow for tracer uptake and metabolism.
-
Metabolism Quenching: Rapidly quench metabolic activity by, for example, aspirating the medium and flash-freezing the cells in liquid nitrogen.
-
Metabolite Extraction: Extract metabolites using a suitable solvent system, such as a cold methanol/water/chloroform mixture.
-
Sample Preparation for Analysis: Dry the extracts and reconstitute in an appropriate solvent for NMR or MS analysis.
In Vivo Administration and Sample Collection (Rodent Model)
-
Tracer Preparation: For hyperpolarized studies, prepare the hyperpolarized Diethyl succinate-¹³C₄ immediately before injection. For standard tracer studies, dissolve Diethyl succinate-¹³C₄ in a sterile, biocompatible vehicle.
-
Animal Preparation: Anesthetize the animal and maintain its body temperature.
-
Tracer Administration: Administer the tracer, typically via tail vein injection.
-
In Vivo Data Acquisition (for hyperpolarized studies): Immediately after injection, acquire MRS or MRI data to observe the real-time conversion of the tracer.
-
Tissue Collection: At the desired time point after injection, euthanize the animal and rapidly excise the tissues of interest.
-
Sample Quenching and Processing: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity. Pulverize the frozen tissue and proceed with metabolite extraction as described for in vitro studies.
Sample Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.
-
Acquire ¹³C and/or ¹H NMR spectra.
-
Process the spectra to identify and quantify the ¹³C-labeled metabolites based on their chemical shifts and coupling patterns.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatize the extracted metabolites to increase their volatility (e.g., silylation).
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites chromatographically and detect the mass isotopologue distributions of the target metabolites.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Reconstitute the metabolite extract in a solvent compatible with the LC mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using an appropriate LC column and detect the mass isotopologue distributions of the target metabolites using tandem mass spectrometry.
-
Conclusion
Diethyl succinate-¹³C₄ presents a potentially valuable tool for probing cellular metabolism. Its cell-permeable nature offers an advantage over directly using labeled succinate. However, researchers must be aware of the conflicting evidence regarding its metabolic fate. While it has been shown to enter the TCA cycle in some contexts, there is also strong evidence suggesting that a significant portion may be converted to monoethyl succinate and succinic anhydride, which do not directly report on TCA cycle flux.
Therefore, when using Diethyl succinate-¹³C₄ as a tracer, it is crucial to:
-
Carefully design experiments to validate the metabolic fate of the tracer in the specific biological system under investigation.
-
Employ analytical methods capable of distinguishing between succinate and its esterified or anhydride forms.
-
Interpret the results with consideration of the potential for alternative metabolic pathways.
Further research is needed to fully elucidate the factors that determine the metabolic routing of Diethyl succinate-¹³C₄ in different cell types and tissues. A thorough understanding of its mechanism of action will be essential for its reliable application in metabolic research and drug development.
References
- 1. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Diethyl succinate-13C4 to unlabeled diethyl succinate
An In-depth Technical Guide to Diethyl Succinate-13C4 and its Unlabeled Counterpart
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of this compound and unlabeled diethyl succinate. It is designed to assist researchers and professionals in drug development and related scientific fields in understanding the key differences, applications, and analytical methodologies for these compounds. This document outlines their physicochemical properties, details experimental protocols for their synthesis and differentiation, and illustrates their role in metabolic pathways.
Introduction
Diethyl succinate is a diethyl ester of succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle. Its isotopically labeled form, this compound, contains four carbon-13 atoms in the succinate backbone. This isotopic labeling makes it an invaluable tool for metabolic research, allowing scientists to trace the fate of the succinate moiety in various biological systems. This guide will delve into the technical specifics that differentiate the labeled and unlabeled forms.
Physicochemical Properties
The primary difference between this compound and unlabeled diethyl succinate lies in their molecular weight, a direct result of the isotopic labeling. Other physicochemical properties are largely comparable.
| Property | This compound | Unlabeled Diethyl succinate |
| Molecular Formula | ¹³C₄C₄H₁₄O₄ | C₈H₁₄O₄ |
| Molecular Weight | ~178.17 g/mol [1] | ~174.19 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid | Colorless liquid[3][4] |
| Density | ~1.050 g/mL at 25 °C (for d4 labeled) | 1.047 g/mL at 25 °C[4][5] or 1.038 g/mL[3] |
| Melting Point | ~-20 °C (for d4 labeled) | -20 °C to -21 °C[2][4][5][6] |
| Boiling Point | ~218 °C (for d4 labeled) | 217-218 °C[2][3][4][5] |
| Solubility in Water | Slightly soluble | Slightly soluble[4][5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of succinic acid-13C4 with ethanol in the presence of an acid catalyst.
Materials:
-
Succinic acid-¹³C₄
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Dichloromethane (for extraction)
Protocol:
-
In a round-bottom flask, dissolve a known quantity of succinic acid-¹³C₄ in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess sulfuric acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the diethyl succinate-¹³C₄ into an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Analytical Differentiation
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to differentiate between labeled and unlabeled diethyl succinate based on their mass-to-charge ratio (m/z).
Protocol:
-
Sample Preparation: Prepare dilute solutions of both unlabeled diethyl succinate and this compound in a volatile organic solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The two compounds will have very similar retention times.
-
MS Detection: The eluent from the GC is introduced into a mass spectrometer.
-
Data Analysis:
-
The mass spectrum of unlabeled diethyl succinate will show a molecular ion peak [M]⁺ at approximately m/z 174.
-
The mass spectrum of this compound will exhibit a molecular ion peak [M+4]⁺ at approximately m/z 178, confirming the presence of the four ¹³C isotopes.
-
GC-MS Analysis Workflow
Caption: Workflow for differentiating labeled and unlabeled diethyl succinate using GC-MS.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides a direct method to confirm the isotopic labeling.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Analysis:
-
In the spectrum of unlabeled diethyl succinate, the carbonyl carbon and the two methylene carbons of the succinate backbone will appear at their characteristic chemical shifts.
-
In the spectrum of this compound, the signals corresponding to the four labeled carbons will be significantly enhanced and may show ¹³C-¹³C coupling, providing definitive evidence of isotopic enrichment.
-
Metabolic Pathway and Applications
Diethyl succinate can cross biological membranes and is metabolized by the Tricarboxylic Acid (TCA) cycle.[7] this compound is used as a tracer to study metabolic flux through the TCA cycle in various research areas, including drug development and disease modeling.
The ester groups of diethyl succinate are cleaved by cellular esterases to yield succinate, which then enters the TCA cycle.
Tricarboxylic Acid (TCA) Cycle
Caption: Entry of this compound into the TCA cycle.
Applications in Research and Drug Development
-
Metabolic Flux Analysis: this compound is a crucial tool for quantifying the rate of metabolic reactions within the TCA cycle. This is vital for understanding cellular bioenergetics in both healthy and diseased states.
-
Drug Discovery: By tracing the metabolic fate of the ¹³C-labeled succinate, researchers can assess the impact of drug candidates on cellular metabolism.
-
Disease Research: It is used to study metabolic reprogramming in diseases such as cancer and neurodegenerative disorders.
Conclusion
This compound serves as a powerful and indispensable tool in modern biomedical research. Its primary distinction from unlabeled diethyl succinate is its increased molecular weight due to isotopic enrichment, which allows for its use as a metabolic tracer. The experimental protocols outlined in this guide provide a framework for the synthesis and analytical differentiation of these two compounds. Understanding these technical aspects is crucial for the effective application of this compound in advancing our knowledge of cellular metabolism and in the development of novel therapeutics.
References
- 1. Diethyl succinate (1,2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1620-0.1 [isotope.com]
- 2. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Diethyl succinate | 123-25-1 [chemicalbook.com]
- 5. Diethyl succinate CAS#: 123-25-1 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. DIETHYL SUCCINATE - Ataman Kimya [atamanchemicals.com]
The Metabolic Journey of Diethyl Succinate-¹³C₄ Within Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular metabolic fate of Diethyl succinate-¹³C₄, a stable isotope-labeled tracer increasingly utilized to probe cellular metabolism. This document details the experimental protocols for tracing its journey, presents quantitative data on its metabolic conversion, and visualizes the key pathways and workflows involved.
Introduction
Diethyl succinate-¹³C₄ serves as a valuable tool for metabolic research, offering a non-radioactive method to investigate the tricarboxylic acid (TCA) cycle and related pathways. Its esterified form allows for enhanced cell permeability compared to its dicarboxylic acid counterpart, succinate. Once inside the cell, Diethyl succinate-¹³C₄ is rapidly hydrolyzed by intracellular esterases to release succinate-¹³C₄, which then enters the mitochondrial TCA cycle. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can gain insights into cellular bioenergetics, metabolic flux, and the impact of therapeutic interventions on these processes.
The Metabolic Pathway of Diethyl Succinate-¹³C₄
The primary metabolic route for Diethyl succinate-¹³C₄ within the cell begins with its uptake and subsequent conversion to succinate-¹³C₄. This labeled succinate then integrates into the TCA cycle, a central hub of cellular metabolism. The ¹³C atoms are subsequently distributed among various intermediates of the cycle and connected pathways.
The key downstream metabolites that become labeled with ¹³C from Diethyl succinate-¹³C₄ include succinate, fumarate, malate, and aspartate[1][2]. The detection and quantification of the ¹³C label in these molecules provide a direct readout of TCA cycle activity.
Quantitative Analysis of Metabolite Labeling
The incorporation of ¹³C from Diethyl succinate-¹³C₄ into downstream metabolites can be quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). The following table summarizes the ¹³C chemical shifts of key metabolites identified in in vivo studies using hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS)[1].
| Metabolite | ¹³C Chemical Shift (ppm) |
| Diethyl succinate-¹³C₄ | 176.4 |
| Succinate-¹³C₄ | 184.5 |
| Fumarate-¹³C | 176.5 |
| Malate-¹³C | 183.1 |
| Aspartate-¹³C | 178.5 |
Table 1: Experimentally determined ¹³C chemical shifts of Diethyl succinate-¹³C₄ and its downstream metabolites in an aqueous solution at a specific pH, referenced to methanol on a 4.7 T MR scanner[1].
Experimental Protocols
In Vivo Metabolic Imaging using Hyperpolarized ¹³C MRS
This protocol outlines the general steps for real-time in vivo metabolic imaging of Diethyl succinate-¹³C₄ using hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS), a technique that dramatically enhances the signal-to-noise ratio of the ¹³C nuclei[3][4].
Experimental Workflow:
References
- 1. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (ISMRM 2011) In Vivo Imaging & Metabolism of Hyperpolarized 13C Diethyl Succinate in Mice [archive.ismrm.org]
- 4. cds.ismrm.org [cds.ismrm.org]
An In-depth Technical Guide on the Cellular Absorption of Diethyl Succinate-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl succinate-13C4 is a stable isotope-labeled form of diethyl succinate, a cell-permeable derivative of the Krebs cycle intermediate, succinate. Its ability to cross cellular membranes makes it an invaluable tool for studying intracellular succinate metabolism and its downstream effects in various cell types. This technical guide provides a comprehensive overview of the absorption, metabolism, and signaling pathways associated with this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Cellular Uptake and Metabolism of this compound
Diethyl succinate is designed to readily diffuse across the plasma membrane into the cytoplasm. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases into monoethyl succinate and subsequently into succinate-13C4 and ethanol. This intracellular release of succinate-13C4 allows for its participation in various metabolic and signaling pathways.
The subsequent transport of the liberated succinate across the mitochondrial membrane and its entry into the tricarboxylic acid (TCA) cycle are critical steps. In some cell types, the transport of succinate across the plasma membrane is facilitated by monocarboxylate transporters (MCTs), particularly MCT1.
Quantitative Analysis of Diethyl Succinate Uptake
The uptake of diethyl succinate varies among different cell types, influenced by factors such as esterase activity and the expression of relevant transporters. While comprehensive comparative data remains an area of active research, preliminary studies have provided insights into its uptake in various cancer cell lines.
| Cell Line | Cancer Type | Diethyl Succinate Uptake (%) | Reference |
| PC3M | Prostate Cancer | 26 | [1] |
| RENCA | Renal Cell Carcinoma | Variable (up to 32) | [1] |
| 4T1 | Breast Cancer | Variable | [1] |
| A20 | Lymphoma | Not significant | [1] |
Table 1: Comparative Uptake of Diethyl Succinate in Various Cancer Cell Lines. This table summarizes the reported uptake percentages of diethyl succinate in different cancer cell lines. The variability in uptake highlights the cell-type-specific nature of its absorption and metabolism.[1]
Experimental Protocols
Protocol for Quantifying Intracellular this compound and its Metabolites using LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound and its primary metabolite, succinate-13C4, from cultured cells.
a. Materials:
-
This compound
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), 80% in water, chilled to -80°C
-
Internal standard (e.g., Succinic-d4 acid)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
b. Sample Preparation:
-
Seed cells in a 6-well plate and culture to the desired confluency.
-
Treat cells with this compound at the desired concentration and time points.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Add the internal standard to each sample.
-
Vortex the tubes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Parameters (Example):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to separate this compound and succinate-13C4.
-
Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for Succinate-13C4: Precursor ion (m/z) -> Product ion (m/z) - To be determined based on instrument and experimental conditions.
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined based on instrument and experimental conditions.
-
MRM Transition for Internal Standard: As per the chosen standard.
-
d. Data Analysis:
-
Quantify the peak areas of this compound, succinate-13C4, and the internal standard.
-
Normalize the peak areas of the analytes to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of this compound and succinate-13C4 to determine the absolute concentrations in the samples.
Protocol for Tracing this compound Metabolism using NMR Spectroscopy
This protocol provides a framework for tracing the metabolic fate of the 13C label from this compound into downstream metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy.
a. Materials:
-
This compound
-
Cultured cells of interest
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer (≥500 MHz)
b. Sample Preparation:
-
Culture cells in a suitable medium and treat with this compound.
-
Harvest the cells and perform metabolite extraction as described in the LC-MS/MS protocol (steps 3-8).
-
Reconstitute the dried metabolite extract in a suitable volume of D₂O containing a known concentration of a reference standard (e.g., DSS or TSP).
-
Transfer the sample to an NMR tube.
c. NMR Data Acquisition:
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
For more detailed analysis, acquire 2D NMR spectra such as ¹H-¹³C HSQC to resolve overlapping signals and confirm assignments.
d. Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify and quantify the signals corresponding to this compound and its downstream metabolites by comparing the chemical shifts to databases and standards. The predicted ¹³C NMR chemical shifts for diethyl succinate in D₂O are approximately 176.4 ppm (C=O) and 63.5 ppm (-O-CH₂-), 31.0 ppm (-CH₂-CH₂-), and 15.2 ppm (-CH₃)[2][3]. The chemical shift for the carboxyl carbon of succinate is around 183.7 ppm[4].
-
The incorporation of ¹³C from this compound into TCA cycle intermediates (e.g., fumarate, malate, citrate) can be tracked by the appearance of new ¹³C-labeled peaks.
Protocol for Intracellular Esterase Activity Assay
This protocol is to confirm the initial step of this compound metabolism – its hydrolysis by intracellular esterases. A general colorimetric assay using a surrogate substrate like p-nitrophenyl acetate (pNPA) can be adapted.
a. Materials:
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
p-Nitrophenyl acetate (pNPA) solution
-
Sodium phosphate buffer (pH 7.4)
-
Microplate reader
b. Procedure:
-
Prepare cell lysates from the cell types of interest.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Initiate the reaction by adding the pNPA solution.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.
-
Calculate the esterase activity as the rate of change in absorbance per unit of protein concentration.
Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolic Fate of this compound
The following diagram illustrates the proposed pathway for the uptake and initial metabolism of this compound.
Caption: Cellular uptake and metabolism of this compound.
Experimental Workflow for Quantifying this compound Uptake
The following diagram outlines a typical experimental workflow for studying the cellular absorption of this compound.
References
An Introductory Guide to Using Diethyl Succinate-¹³C₄ in Metabolic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable technique in metabolomics for elucidating metabolic pathways and quantifying metabolic fluxes. Among the various tracers available, Diethyl succinate-¹³C₄ offers a unique tool for probing the Krebs cycle (TCA cycle), a central hub of cellular metabolism. As the diethyl ester of succinic acid, Diethyl succinate-¹³C₄ can readily cross biological membranes and is intracellularly hydrolyzed to succinate-¹³C₄, which then enters the TCA cycle.[1][2] This guide provides a comprehensive overview of the experimental use of Diethyl succinate-¹³C₄, including its properties, detailed experimental protocols, and data interpretation, to empower researchers in their metabolic investigations.
Properties of Diethyl Succinate-¹³C₄
A thorough understanding of the physicochemical properties of Diethyl succinate-¹³C₄ is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Synonyms | 1,4-Diethyl butanedioate-1,2,3,4-¹³C₄ | [2] |
| Molecular Formula | ¹³C₄C₄H₁₄O₄ | [2] |
| Molecular Weight | 178.16 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Storage Temperature | -20°C for long-term storage | [4] |
Experimental Applications
Diethyl succinate-¹³C₄ is a powerful tool for investigating cellular metabolism, particularly the TCA cycle. Its primary applications include:
-
Metabolic Flux Analysis: Tracing the incorporation of the ¹³C label into downstream metabolites allows for the quantification of the rates of metabolic reactions within the TCA cycle.[5][6]
-
Pathway Elucidation: By identifying the labeled metabolites, researchers can confirm the activity of specific metabolic pathways and discover alternative routes.
-
Studying Disease Metabolism: Alterations in TCA cycle metabolism are a hallmark of various diseases, including cancer and inherited metabolic disorders. Diethyl succinate-¹³C₄ can be used to study these metabolic shifts.[7]
-
Drug Development: This tracer can be employed to assess the metabolic effects of drug candidates on cellular energy production and biosynthesis.
Experimental Protocols
The following sections provide a detailed methodology for a typical stable isotope tracing experiment using Diethyl succinate-¹³C₄ in cultured cells.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. The optimal seeding density will vary depending on the cell line.[1]
-
Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and glutamine) with Diethyl succinate-¹³C₄ at a final concentration typically in the range of 1-5 mM. The exact concentration should be optimized for the specific cell line and experimental goals.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing Diethyl succinate-¹³C₄ to the cells.
-
Incubate the cells for a predetermined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer. Time-course experiments are recommended to monitor the dynamic changes in isotopic enrichment.[8]
-
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[9]
-
Extraction:
-
Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.[10][11]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.[11]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[10][11]
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Sample Preparation and LC-MS/MS Analysis
-
Sample Derivatization (Optional but Recommended for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. Silylation is a common method for this purpose.
-
LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS) is typically used for the analysis of labeled metabolites.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites.[10]
-
Mass Spectrometry: The mass spectrometer is operated in a scan mode that allows for the detection and quantification of different isotopologues of the metabolites of interest.
-
Data Presentation and Interpretation
The primary data obtained from a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the monoisotopic, unlabeled metabolite.
The following table provides a hypothetical example of the isotopic enrichment of key TCA cycle intermediates after labeling with Diethyl succinate-¹³C₄ (which enters the cycle as succinate-¹³C₄).
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Succinate | 10 | 5 | 5 | 5 | 75 |
| Fumarate | 15 | 8 | 7 | 5 | 65 |
| Malate | 20 | 10 | 8 | 7 | 55 |
| Aspartate | 25 | 12 | 10 | 8 | 45 |
| Citrate | 40 | 15 | 12 | 8 | 25 |
Note: This table presents illustrative data. Actual enrichment values will vary depending on the cell type, experimental conditions, and incubation time.
Interpretation:
-
Succinate: Shows the highest enrichment of the M+4 isotopologue, as it is the direct product of Diethyl succinate-¹³C₄ hydrolysis.
-
Fumarate, Malate, Aspartate: The presence of the M+4 isotopologue in these metabolites indicates the forward flux through the TCA cycle from succinate. The decreasing enrichment from fumarate to aspartate reflects the dilution of the label as it progresses through the cycle and exchanges with other carbon sources.
-
Citrate: The M+4 isotopologue of citrate is formed from the condensation of M+4 oxaloacetate (derived from the labeled succinate) with unlabeled acetyl-CoA. The lower enrichment in citrate compared to the C4 intermediates is expected due to this dilution.
Mandatory Visualizations
Metabolic Pathway of Diethyl Succinate-¹³C₄
The following diagram illustrates the entry of Diethyl succinate-¹³C₄ into the TCA cycle and the subsequent labeling of downstream metabolites.
Experimental Workflow
This diagram outlines the key steps involved in a Diethyl succinate-¹³C₄ tracing experiment, from cell culture to data analysis.
Conclusion
Diethyl succinate-¹³C₄ is a valuable tool for researchers investigating cellular metabolism, offering a direct means to probe the TCA cycle. By following the detailed protocols and data interpretation guidelines presented in this guide, scientists can effectively utilize this stable isotope tracer to gain deeper insights into metabolic pathways in both health and disease, ultimately advancing our understanding of cellular function and aiding in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. researchgate.net [researchgate.net]
- 4. In Folio Respiratory Fluxomics Revealed by 13C Isotopic Labeling and H/D Isotope Effects Highlight the Noncyclic Nature of the Tricarboxylic Acid “Cycle” in Illuminated Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 7. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]
- 9. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Investigating Metabolic Pathways Using Diethyl Succinate-13C4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and fluxes in biological systems. Diethyl succinate-13C4, a stable isotope-labeled form of diethyl succinate, serves as a valuable tool for investigating central carbon metabolism. As a cell-permeable prodrug, it delivers 13C-labeled succinate directly into the cell, allowing for the tracing of its metabolic fate through the Krebs (TCA) cycle and related pathways. This guide provides a comprehensive overview of the application of this compound in metabolic research, detailing its entry into metabolic pathways, experimental design considerations, and data interpretation.
Introduction to this compound as a Metabolic Tracer
Diethyl succinate is an esterified form of succinate, a key intermediate in the Krebs cycle. The ethyl ester groups enhance its lipophilicity, allowing it to readily cross biological membranes.[1][2][3] Once inside the cell, intracellular esterases hydrolyze diethyl succinate, releasing succinate and ethanol.[4] When using this compound, the four carbon atoms of the succinate molecule are labeled with the heavy isotope 13C. This isotopic labeling allows researchers to track the journey of these carbon atoms as they are incorporated into downstream metabolites.
The primary metabolic fate of the liberated 13C4-succinate is its entry into the Krebs cycle, a central hub of cellular metabolism responsible for energy production and providing precursors for biosynthesis.[2][5][6] By analyzing the mass isotopologue distribution of Krebs cycle intermediates and connected metabolites, it is possible to quantify metabolic fluxes and identify alterations in metabolic pathways associated with various physiological and pathological states.
Core Metabolic Pathways Investigated by this compound
The 13C label from this compound will primarily be traced through the Krebs cycle. The initial entry of 13C4-succinate leads to the formation of downstream metabolites with four 13C atoms (M+4).
The Krebs Cycle and Connected Pathways:
-
Succinate to Fumarate: 13C4-Succinate is oxidized to 13C4-fumarate by succinate dehydrogenase (Complex II of the electron transport chain).
-
Fumarate to Malate: 13C4-Fumarate is then hydrated to form 13C4-malate by fumarase.
-
Malate to Oxaloacetate: 13C4-Malate is oxidized to 13C4-oxaloacetate by malate dehydrogenase.
-
Transamination to Aspartate: 13C4-Oxaloacetate can be transaminated to form 13C4-aspartate.[7]
-
Condensation with Acetyl-CoA: 13C4-Oxaloacetate can condense with unlabeled acetyl-CoA to produce 13C4-citrate.
-
Subsequent TCA Cycle Metabolites: The 13C label will continue to be distributed through subsequent turns of the Krebs cycle, leading to various isotopologues of citrate, isocitrate, α-ketoglutarate, and succinyl-CoA. The specific labeling patterns can provide insights into the rate of cycle flux and the entry of other carbon sources.
It is important to note that some studies have suggested that diethyl succinate may not be efficiently metabolized through the TCA cycle in all cell types, but rather converted to monoethyl succinate and succinic anhydride.[8] Therefore, validation of the metabolic fate in the specific experimental system is crucial.
Below is a diagram illustrating the entry of this compound into the Krebs cycle.
Data Presentation
Quantitative data from this compound tracing experiments are typically presented to show the extent of label incorporation into downstream metabolites. This is often expressed as fractional enrichment or the relative abundance of different mass isotopologues.
Table 1: Mass Isotopologue Distribution of Krebs Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Succinate | 5.2 | 0.5 | 1.3 | 2.0 | 91.0 |
| Fumarate | 10.1 | 0.8 | 1.5 | 2.5 | 85.1 |
| Malate | 12.5 | 1.0 | 1.8 | 3.0 | 81.7 |
| Aspartate | 15.3 | 1.2 | 2.0 | 3.5 | 78.0 |
| Citrate | 45.8 | 2.5 | 5.5 | 8.2 | 38.0 |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental system and conditions.
Table 2: Relative Abundance of 13C4-Labeled Metabolites
| Metabolite | Relative Abundance (Normalized to Succinate-13C4) |
| Succinate-13C4 | 1.00 |
| Fumarate-13C4 | 0.93 |
| Malate-13C4 | 0.89 |
| Aspartate-13C4 | 0.85 |
| Citrate-13C4 | 0.42 |
Note: This table illustrates how the abundance of the fully labeled isotopologue can be compared across different metabolites to infer pathway activity.
Experimental Protocols
A typical workflow for a this compound tracing experiment involves cell culture, tracer incubation, metabolite extraction, and analysis by mass spectrometry.
Cell Culture and Tracer Incubation
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Medium Exchange: Prior to adding the tracer, replace the growth medium with a fresh medium containing a known concentration of nutrients. This helps to ensure that the labeling patterns are not confounded by residual unlabeled metabolites from the previous medium.
-
Tracer Addition: Add this compound to the medium at a final concentration typically ranging from 1 to 10 mM. The optimal concentration should be determined empirically for each cell type.
-
Incubation Time: Incubate the cells with the tracer for a specific period. Time-course experiments are often performed to monitor the dynamic labeling of metabolites and to ensure that a metabolic steady state is reached.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions that could alter the labeling patterns. This is typically achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold extraction solvent.
-
Extraction: Add a pre-chilled extraction solvent, commonly a mixture of methanol, acetonitrile, and water, to the cells.
-
Cell Lysis and Collection: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet proteins and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites for analysis.
Mass Spectrometry Analysis
-
Instrumentation: Analyze the extracted metabolites using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[9][10]
-
Chromatographic Separation: Separate the metabolites using an appropriate chromatographic method.
-
Mass Spectrometry Detection: Detect the mass-to-charge ratio (m/z) of the eluting metabolites. The mass spectrometer will resolve the different mass isotopologues of each metabolite based on the number of 13C atoms incorporated.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each mass isotopologue of the targeted metabolites.
-
Correction for Natural Abundance: Correct the raw data for the natural abundance of 13C and other isotopes.
-
Calculation of Fractional Enrichment and Isotopologue Distribution: Calculate the percentage of each isotopologue for a given metabolite.
-
Metabolic Flux Analysis (Optional): Use the isotopologue distribution data as input for metabolic flux analysis (MFA) models to quantify the rates of metabolic reactions.
Logical Relationships in Data Interpretation
The interpretation of 13C labeling patterns from this compound requires a logical approach to deduce pathway activity.
Conclusion
This compound is a potent metabolic tracer for delineating the activity of the Krebs cycle and connected metabolic pathways. Its ability to readily enter cells and deliver a 13C-labeled substrate directly into a central metabolic hub makes it an invaluable tool for researchers in basic science and drug development. By following the detailed experimental protocols and employing a logical framework for data interpretation, investigators can gain significant insights into the metabolic reprogramming that underlies various physiological and disease states.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ckisotopes.com [ckisotopes.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Metabolomics using Diethyl Succinate-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and cancer.[1][2] Accurate quantification of succinate in biological matrices is therefore essential for understanding its role in disease and for the development of novel therapeutics. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative metabolomics due to its high accuracy and precision.[3][4]
This document provides a detailed experimental protocol for the quantification of succinate in biological samples using Diethyl succinate-1,2,3,4-¹³C₄ as an internal standard. Diethyl succinate-1,2,3,4-¹³C₄ serves as a robust internal standard as it is not naturally present in biological systems and can be efficiently hydrolyzed to succinate-¹³C₄, which closely mimics the chemical behavior of endogenous succinate during sample preparation and analysis.[5][6]
Application: Quantitative Metabolomics of Succinate
This protocol is applicable for the accurate quantification of succinate in a variety of biological samples, including but not limited to:
-
Cell Culture: Cell pellets and culture supernatants.
-
Tissues: Homogenized tissue samples.
-
Biofluids: Plasma, serum, and urine.[7]
The use of a stable isotope-labeled internal standard accounts for variability in sample extraction, derivatization (for GC-MS), and instrument response, leading to highly reliable quantitative data.[8][9]
Data Presentation: Quantitative Summary
The following tables provide representative quantitative data for succinate concentrations in human plasma, which can be obtained using the described protocols.
Table 1: Typical Succinate Concentrations in Human Plasma
| Cohort/Condition | Succinate Concentration (µM) | Reference |
| Young Adults (18-25 years) | 11.6 - 129.8 | [10] |
| Healthy Controls | ~ 5 - 25 | [7] |
Table 2: Example Calibration Curve Data for Succinate Quantification
| Calibrant Level | Analyte/IS Peak Area Ratio | Nominal Concentration (µM) |
| 1 | 0.012 | 1.0 |
| 2 | 0.055 | 5.0 |
| 3 | 0.115 | 10.0 |
| 4 | 0.580 | 50.0 |
| 5 | 1.175 | 100.0 |
| 6 | 2.450 | 200.0 |
| 7 | 5.100 | 400.0 |
Note: The data presented are for illustrative purposes. Actual concentrations and calibration curves will vary depending on the specific sample type and experimental conditions.
Experimental Protocols
Preparation of Internal Standard Stock Solution
-
Reagents and Materials:
-
Procedure for Stock Solution (1 mg/mL Succinate-¹³C₄):
-
Accurately weigh 1 mg of Diethyl succinate-1,2,3,4-¹³C₄.
-
Dissolve in 500 µL of LC-MS grade methanol.
-
Add 100 µL of 1 M NaOH to facilitate the hydrolysis of the diethyl ester to succinate-¹³C₄.
-
Incubate at 60°C for 30 minutes to ensure complete hydrolysis.
-
Neutralize the solution by adding 100 µL of 1 M HCl.
-
Bring the final volume to 1 mL with LC-MS grade water. This stock solution now contains succinate-¹³C₄ at a concentration of approximately 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Preparation of Working Internal Standard Solution:
-
Prepare a working solution by diluting the stock solution with 50% methanol in water to a final concentration appropriate for spiking into samples (e.g., 10 µM).
-
Sample Preparation
-
Reagents and Materials:
-
Biological sample (e.g., 50 µL of plasma)
-
Working Internal Standard Solution (10 µM Succinate-¹³C₄)
-
Ice-cold extraction solvent (e.g., 80% methanol in water)
-
Centrifuge capable of reaching 15,000 x g and 4°C
-
-
Procedure for Protein Precipitation and Metabolite Extraction:
-
Thaw frozen biological samples on ice.
-
To 50 µL of the sample, add 10 µL of the working internal standard solution.
-
Add 200 µL of ice-cold 80% methanol.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be reconstituted in a suitable solvent for either LC-MS or GC-MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation and Columns:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: linear gradient to 95% B
-
8-10 min: 95% B
-
10-10.1 min: return to 5% B
-
10.1-15 min: 5% B (equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
GC-MS Analysis
-
Derivatization:
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.
-
-
Instrumentation and Columns:
-
A gas chromatograph coupled to a mass spectrometer.
-
A DB-5ms column (or equivalent, e.g., 30 m x 0.25 mm x 0.25 µm).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 290°C at 6°C/min.
-
Hold at 290°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for the di-TMS derivative):
-
Succinate (unlabeled): m/z 247 (quantifier), m/z 147 (qualifier)
-
Succinate-¹³C₄ (internal standard): m/z 251 (quantifier)
-
-
Mandatory Visualization
Caption: Experimental workflow for succinate quantification.
Caption: Key succinate signaling pathways.
References
- 1. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethyl succinate (1,2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1620-0.1 [isotope.com]
- 6. DIETHYL SUCCINATE | Eurisotop [eurisotop.com]
- 7. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated plasma succinate levels are linked to higher cardiovascular disease risk factors in young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Diethyl Succinate-13C4 in Animal Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl succinate-13C4 is a stable isotope-labeled form of diethyl succinate, a cell-permeable ester that can be used to trace the metabolic fate of succinate in vivo.[1][2] Upon entering the cell, it is hydrolyzed by intracellular esterases to release 13C4-succinate, which then enters the tricarboxylic acid (TCA) cycle. This allows for the investigation of cellular metabolism and energy production pathways. These application notes provide detailed procedures for the preparation and administration of this compound to animal subjects, primarily mice, as well as protocols for subsequent sample collection and analysis. Diethyl succinate is reported to be non-toxic and can be utilized at a physiological pH, allowing it to cross biological membranes.[1][2][3]
Materials and Reagents
-
This compound (ensure purity and isotopic enrichment)
-
Sterile saline (0.9% NaCl) or TRIS-buffered saline
-
Anesthetic agent (e.g., isoflurane)
-
Syringes (1 mL) and needles (27-30 gauge for mice)
-
Animal restrainer for tail vein injection
-
Warming lamp
-
70% ethanol wipes
-
Blood collection tubes (e.g., EDTA-coated for plasma)
-
Tools for dissection and tissue harvesting
-
Liquid nitrogen for snap-freezing
-
Cryovials for sample storage
-
Homogenizer
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water)
-
LC-MS/MS system for analysis
Experimental Protocols
Preparation of this compound Formulation for Injection
This protocol describes the preparation of a this compound solution for intravenous administration.
Procedure:
-
Vehicle Selection: A TRIS-buffered solution is a suitable vehicle for intravenous administration of this compound.[4] Alternatively, sterile 0.9% saline can be used.
-
Concentration: Prepare a stock solution of this compound. A concentration of up to 80 mM in a TRIS-buffered solution has been used without observable toxicity in rats.[4] For bolus injections in mice, concentrations can be adjusted based on the desired dosage.
-
pH Adjustment: Ensure the final pH of the solution is physiological (pH ~7.4).
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically at -20°C for long-term storage.[5] For in-solvent storage, recommendations are 6 months at -80°C and 1 month at -20°C.[5]
Administration of this compound via Tail Vein Injection in Mice
This protocol outlines the procedure for intravenous administration of the prepared this compound solution into the lateral tail vein of a mouse.
Procedure:
-
Animal Preparation:
-
Injection Site Preparation:
-
Wipe the tail with a 70% ethanol wipe to clean the injection site and enhance visualization of the veins.[6]
-
-
Injection:
-
Use a 27-30 gauge needle attached to a 1 mL syringe containing the this compound solution.[6][7]
-
Insert the needle, bevel up, into one of the lateral tail veins. The needle should be kept parallel to the tail.[7]
-
Slowly inject the desired volume. A maximum volume of 0.2 mL is acceptable for mice.[7]
-
If resistance is met or a blister forms, remove the needle and attempt injection in a different location.
-
-
Post-Injection:
Quantitative Data Summary
The following tables summarize key quantitative parameters for the administration and analysis of succinate tracers in animal studies.
Table 1: Dosage and Administration of Succinate Tracers in Rodents
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Diethyl succinate-13C Concentration | Up to 80 mM | Rat | Intravenous | [4] |
| 13C4-Succinic Acid Dosage (IV) | 10 mg/kg | Mouse | Intravenous | [9] |
| 13C4-Succinic Acid Dosage (Oral) | 100 mg/kg | Mouse | Oral | [9] |
| Typical Injection Volume (Mouse) | 0.2 mL (max) | Mouse | Intravenous | [7] |
Table 2: Pharmacokinetic Parameters of 13C4-Succinic Acid in Mice (10 mg/kg IV)
| Parameter | Value | Unit | Reference |
| Clearance | 4574.5 | mL/h/kg | [9] |
| Volume of Distribution | 520.8 | mL/kg | [9] |
| Terminal Half-life | 0.56 | h | [9] |
| Oral Bioavailability (100 mg/kg) | 1.5 | % | [9] |
Post-Administration Sample Collection
Blood Collection
Blood samples are crucial for pharmacokinetic analysis. The timing of collection should be based on the expected pharmacokinetic profile of the compound.
Procedure (Terminal Cardiac Puncture):
-
Anesthetize the mouse deeply (e.g., with isoflurane). Confirm a surgical plane of anesthesia by lack of response to a toe pinch.
-
Position the mouse on its back.
-
Insert a 25-gauge needle attached to a 1 mL syringe just under and to the left of the xiphoid process at a 35-40 degree angle.[10]
-
Gently aspirate as the needle enters the chest cavity until blood begins to flow into the syringe.[10]
-
Collect the desired volume of blood.
-
Transfer the blood to an EDTA-coated microcentrifuge tube for plasma preparation.
-
To obtain plasma, centrifuge the blood at 2000 x g for 10 minutes.[11]
-
Carefully collect the supernatant (plasma) and store it in a clean cryovial at -80°C.
Tissue Harvesting
To analyze the distribution and metabolism of this compound in various tissues, a rapid harvesting and preservation protocol is essential to halt metabolic processes.
Procedure:
-
Following blood collection, perfuse the mouse with cold saline to remove remaining blood from the tissues.[9]
-
Quickly dissect the tissues of interest (e.g., liver, kidney, brain, adipose tissue).
-
Immediately snap-freeze the tissues in liquid nitrogen.[12][13] This is a critical step to preserve the metabolic state of the tissue.
-
Store the snap-frozen tissue samples at -80°C until further processing.[12][13]
Sample Processing and Analysis
Tissue Homogenization and Metabolite Extraction
Procedure:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a suitable extraction buffer. A common method involves a mixture of methanol, chloroform, and water to separate polar and nonpolar metabolites.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites for analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and selective method for quantifying this compound and its metabolites.
General LC-MS/MS Parameters:
-
Chromatographic Separation: Utilize a suitable column (e.g., C18) with a gradient of mobile phases, such as water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification.
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analytes of interest.
-
Quantification: Generate calibration curves using standards of this compound and its expected metabolites to accurately quantify their concentrations in the biological samples.
Diagrams
Caption: Experimental workflow for this compound administration and analysis.
Caption: Metabolic fate of this compound.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mmpc.org [mmpc.org]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. aboutthathealth.com [aboutthathealth.com]
- 9. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 11. bcm.edu [bcm.edu]
- 12. cmsp.umn.edu [cmsp.umn.edu]
- 13. New Advances in Tissue Metabolomics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analysis of Samples Containing Diethyl Succinate-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl succinate-13C4 is a stable isotope-labeled form of diethyl succinate, a diethyl ester of the dicarboxylic acid succinic acid. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms.[1] Due to its central role in metabolism, the quantification of succinate and related metabolites is crucial in various fields of research, including drug development, disease biomarker discovery, and metabolic engineering.
Diethyl succinate, being more membrane-permeable than succinic acid, can be used as a vehicle to deliver succinate into cells for metabolic studies.[2][3] this compound serves as an ideal internal standard for mass spectrometry-based quantification of succinate and its derivatives. The use of a stable isotope-labeled internal standard is the gold standard for quantitative metabolomics as it corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise measurements.[4][5]
This document provides detailed application notes and protocols for the preparation of various biological samples for the analysis of succinate and its esters, utilizing this compound as an internal standard for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Metabolic Pathway of Succinate
Succinate is a critical component of the TCA cycle, which occurs in the mitochondria. It is formed from succinyl-CoA and is subsequently oxidized to fumarate.[1][6][7] Dysregulation of succinate metabolism has been implicated in various pathological conditions, including cancer and inflammatory diseases.
Experimental Workflows
The general workflow for sample preparation and analysis involves sample collection, quenching of metabolism, extraction of metabolites, and subsequent analysis by mass spectrometry. The addition of the internal standard, this compound, at the beginning of the extraction process is crucial for accurate quantification.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from LC-MS/MS and GC-MS analyses of succinate using a stable isotope-labeled internal standard.
Table 1: LC-MS/MS Method Performance for Succinate Quantification [4]
| Parameter | Result |
| Linearity Range (µM) | 1.0 - 135.5 |
| Correlation Coefficient (r²) | > 0.999 |
| Matrix Effects (%) | < 9.1 |
| Within-run Precision (CV%) | < 3.7 |
| Between-run Precision (CV%) | < 14.4 |
| Within-run Accuracy (%) | < 7.8 |
| Between-run Accuracy (%) | < 11.0 |
Table 2: GC-MS Derivatization and Analysis Parameters for Succinic Acid
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Derivatization Time | 3-4 hours |
| Derivatization Temperature | 70 °C |
| Analysis Mode | Selected Ion Monitoring (SIM) |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol describes the extraction of succinate from plasma samples using protein precipitation.
Materials:
-
Plasma samples
-
This compound internal standard solution (in methanol)
-
Ice-cold methanol
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen evaporator or vacuum concentrator (optional)
-
LC-MS grade water with 0.1% formic acid
-
LC-MS vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample for 10 seconds.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of this compound internal standard solution.
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., methanol or a 1:1 mixture of methanol:acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water with 0.1% formic acid.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: Sample Preparation from Adherent Cells for LC-MS/MS Analysis
This protocol details the extraction of intracellular metabolites from adherent cell cultures.
Materials:
-
Adherent cell cultures
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Ice-cold 80% methanol containing this compound internal standard
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 rpm
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS grade water with 0.1% formic acid
-
LC-MS vials
Procedure:
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Immediately add liquid nitrogen to the culture dish to quench metabolism.
-
Before the liquid nitrogen completely evaporates, add a sufficient volume of ice-cold 80% methanol containing the this compound internal standard to cover the cells (e.g., 1 mL for a 10 cm dish).
-
Place the dish on ice and use a cell scraper to scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at maximum speed (>13,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the pellet in a suitable volume (e.g., 100 µL) of LC-MS grade water with 0.1% formic acid.
-
Vortex and centrifuge to remove any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 3: Sample Preparation from Tissue for GC-MS Analysis
This protocol outlines the extraction and derivatization of succinate from tissue samples for GC-MS analysis.
Materials:
-
Tissue samples, snap-frozen in liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Liquid nitrogen
-
Ice-cold extraction solvent (e.g., methanol:water, 80:20 v/v) containing this compound internal standard
-
Homogenizer (e.g., bead beater)
-
Microcentrifuge tubes
-
Centrifuge
-
Vacuum concentrator
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Weigh the frozen tissue sample (~20-50 mg).
-
In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube containing homogenization beads.
-
Add a defined volume of ice-cold extraction solvent containing the this compound internal standard (e.g., 500 µL).
-
Homogenize the sample using a bead beater according to the manufacturer's instructions.
-
Centrifuge the homogenate at high speed for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to complete dryness using a vacuum concentrator.
-
To the dried extract, add 50 µL of BSTFA (+1% TMCS) and 50 µL of pyridine.
-
Vortex the tube vigorously for 1 minute.
-
Heat the sample at 70°C for 3-4 hours to ensure complete derivatization.
-
Cool the sample to room temperature.
-
Centrifuge briefly to collect the liquid at the bottom of the tube.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Conclusion
The protocols outlined in this document provide a robust framework for the preparation of biological samples for the accurate and precise quantification of succinate and its derivatives using this compound as an internal standard. The choice of analytical platform, either LC-MS/MS or GC-MS, will depend on the specific research question, available instrumentation, and desired sensitivity. Proper sample handling and the consistent application of these protocols are essential for generating high-quality, reproducible data in metabolomics research.
References
- 1. Bio-based Succinic Acid Sample Preparation and Derivatization Procedure Optimisation for Gas Chromatography-mass Spectrometry Analysis - Neliti [neliti.com]
- 2. Untargeted Metabolomics: Extraction of Plasma Metabolites [protocols.io]
- 3. uab.edu [uab.edu]
- 4. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method of Analyzing TCA Cycle - Creative Proteomics [creative-proteomics.com]
- 6. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 7. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hyperpolarization of Diethyl Succinate-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the hyperpolarization of Diethyl succinate-¹³C₄, a promising agent for in vivo metabolic imaging. The two primary techniques covered are Parahydrogen Induced Polarization (PHIP) and dissolution Dynamic Nuclear Polarization (d-DNP).
Introduction
Hyperpolarized magnetic resonance is a powerful, non-invasive imaging modality that enables real-time monitoring of metabolic pathways in vivo. By increasing the nuclear spin polarization of ¹³C-labeled substrates by several orders of magnitude, this technique overcomes the inherent low sensitivity of conventional magnetic resonance spectroscopy (MRS) and imaging (MRI). Diethyl succinate, an ester of the tricarboxylic acid (TCA) cycle intermediate succinate, has been explored as a hyperpolarized probe due to its potential to cross biological membranes more readily than its charged counterpart, succinate.[1][2] This document outlines the established methods for preparing hyperpolarized Diethyl succinate-¹³C₄ for preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the hyperpolarization of Diethyl succinate-¹³C₄ using PHIP and d-DNP techniques.
Table 1: Hyperpolarization Parameters for Diethyl Succinate-¹³C₄
| Parameter | PHIP | d-DNP | Reference |
| Precursor | Diethyl 1-¹³C fumarate-d₂ | [1,4-¹³C]-Diethylsuccinate | [3][4] |
| Achieved Polarization | 2.1 ± 0.6% | Not explicitly stated, but buildup curves provided | [3][4] |
| Signal Enhancement | ~5000 fold | >10,000 fold (typical for d-DNP) | [3][5] |
| Liquid-State T₁ Relaxation Time | Not explicitly stated for DES, but hyperpolarized succinate T1 is longer at pH 8.5 | 38 s (at 3T, 298K) | [3][4] |
| Final Concentration | 12.5 mM (of precursor) | 80 mM | [1][4] |
| Final pH | Neutral | ~7.5 | [2][4] |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Reference |
| Animal Model | Mice (Normal and Tumor-bearing) | [1][3] |
| Injection Method | Tail-vein injection | [2][3] |
| Imaging Modality | ¹³C Fast Imaging with Steady State Precession (FISP), ¹³C MRS | [1] |
| Observed Metabolites | Succinate, Malate | [3] |
Experimental Protocols
Protocol 1: Hyperpolarization of Diethyl Succinate-¹³C₄ via Parahydrogen Induced Polarization (PHIP)
This protocol is based on the hydrogenation of diethyl fumarate to yield hyperpolarized diethyl succinate.
Materials:
-
Diethyl 1-¹³C fumarate-d₂
-
Parahydrogen (p-H₂) generator
-
Hydrogenation catalyst (e.g., Rh-based catalyst)
-
Aqueous buffer solution
-
PHIP hyperpolarizer system
-
NMR spectrometer for quality control
Procedure:
-
Precursor Preparation: Prepare a 12.5 mM aqueous solution of Diethyl 1-¹³C fumarate-d₂.[1]
-
Hydrogenation Reaction: Introduce the precursor solution and the hydrogenation catalyst into the reaction chamber of the PHIP system.
-
Parahydrogen Introduction: Pressurize the reaction chamber with parahydrogen gas.
-
Polarization Transfer: Initiate the hydrogenation reaction, which transfers the spin order from parahydrogen to the ¹³C nuclei of the resulting Diethyl succinate-¹³C₄. This process is typically performed at neutral pH.[2]
-
Quality Control: After the reaction, rapidly transfer the hyperpolarized sample to an NMR spectrometer to measure the polarization level. A polarization of approximately 2.1 ± 0.6% can be expected.[3]
-
Preparation for Injection: The resulting hyperpolarized Diethyl succinate-¹³C₄ solution is ready for immediate in vivo administration.
Protocol 2: Hyperpolarization of [1,4-¹³C]-Diethylsuccinate via Dissolution Dynamic Nuclear Polarization (d-DNP)
This protocol describes the solid-state hyperpolarization of Diethyl succinate-¹³C₄ followed by rapid dissolution for in vivo applications.
Materials:
-
[1,4-¹³C]-Diethylsuccinate (neat)
-
α,γ-Bisdiphenylene-β-phenylallyl (BDPA) radical
-
Dissolution DNP polarizer (e.g., HyperSense)
-
Cryogens (liquid helium, liquid nitrogen)
-
Dissolution medium: 40 mM TRIS buffer, 50 mM NaCl, 0.1 g/L EDTA-Na₂
-
NMR spectrometer for analysis
Procedure:
-
Sample Preparation: Prepare a sample mixture containing 40 µL of neat [1,4-¹³C]-Diethylsuccinate (6 M) and 20 mM of the BDPA radical.[4]
-
Loading the Polarizer: Load the sample into a sample cup and insert it into the DNP polarizer.
-
Polarization: Cool the sample to approximately 1.4 K in a 3.35 T magnetic field.[4] Irradiate the sample with microwaves at a frequency of approximately 94.116 GHz to transfer polarization from the electron spins of the BDPA radical to the ¹³C nuclei of the diethyl succinate.[4] This process typically takes around 90 minutes to reach near-maximum polarization.[6]
-
Dissolution: Rapidly dissolve the hyperpolarized solid sample with the pre-heated dissolution medium to produce an 80 mM solution of the hyperpolarized substrate at a pH of approximately 7.5.[4]
-
Analysis: The hyperpolarized solution can be analyzed in an NMR spectrometer to determine the liquid-state T₁ relaxation time (approximately 38 seconds) and for in vivo injection.[4]
Experimental Workflows and Signaling Pathways
Caption: Workflow for PHIP of Diethyl Succinate-¹³C₄.
Caption: Workflow for d-DNP of Diethyl Succinate-¹³C₄.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. (ISMRM 2011) In Vivo Imaging & Metabolism of Hyperpolarized 13C Diethyl Succinate in Mice [archive.ismrm.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Measuring TCA Cycle Flux with Diethyl Succinate-13C4: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tricarboxylic Acid (TCA) cycle is a central metabolic hub essential for cellular energy production and biosynthesis. Measuring the flux through the TCA cycle provides critical insights into cellular metabolic states in health and disease, making it a key area of investigation in biomedical research and drug development. Stable isotope tracers, coupled with mass spectrometry, are powerful tools for quantifying metabolic fluxes. Diethyl succinate-13C4 is a cell-permeable tracer designed to probe the TCA cycle. As a neutral ester, it is more readily transported across cellular membranes than its charged counterpart, succinate. Once inside the cell, it is presumed to be hydrolyzed by intracellular esterases to release succinate-13C4, which then enters the TCA cycle.
However, it is important to note a controversy in the scientific literature regarding the metabolic fate of diethyl succinate. Some studies using hyperpolarized diethyl succinate have successfully demonstrated its conversion to downstream TCA cycle intermediates such as fumarate, malate, and aspartate in vivo[1][2]. Conversely, other research suggests that hyperpolarized [1,4-13C]-diethylsuccinate is primarily metabolized to monoethyl succinate and succinic anhydride, with no significant entry into the TCA cycle[3]. This application note will provide a protocol for using this compound as a tracer for TCA cycle flux analysis, while also acknowledging the ongoing debate regarding its metabolic routing.
Metabolic Pathway and Experimental Workflow
The intended metabolic pathway for this compound involves its uptake by cells, hydrolysis to succinate-13C4, and subsequent entry into the TCA cycle. The 13C labels are then incorporated into downstream metabolites. The experimental workflow encompasses cell culture, labeling with the tracer, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Illustrative Quantitative Data
The following tables present hypothetical but realistic mass isotopologue distribution (MID) data for key TCA cycle intermediates following labeling with this compound. This data illustrates the expected labeling patterns if the tracer successfully enters the TCA cycle. The data is corrected for natural isotope abundance.
Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Succinate | 0.10 | 0.02 | 0.03 | 0.05 | 0.80 |
| Fumarate | 0.15 | 0.03 | 0.05 | 0.07 | 0.70 |
| Malate | 0.20 | 0.04 | 0.06 | 0.08 | 0.62 |
| Aspartate | 0.25 | 0.05 | 0.07 | 0.09 | 0.54 |
| Citrate | 0.60 | 0.08 | 0.20 | 0.05 | 0.05 |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.
Table 2: Fractional Contribution of this compound to TCA Cycle Intermediates
| Metabolite | Fractional Contribution (%) |
| Succinate | 80 |
| Fumarate | 70 |
| Malate | 62 |
| Aspartate | 54 |
| Citrate (from succinate) | 20 |
Experimental Protocols
This section provides a detailed protocol for a typical stable isotope tracing experiment using this compound in cultured mammalian cells.
Materials:
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal standards for TCA cycle metabolites (optional but recommended)
-
Cell scrapers
-
Centrifuge tubes
-
Liquid nitrogen
Protocol:
-
Cell Culture and Seeding:
-
Culture mammalian cells of interest to ~80% confluency in standard growth medium.
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of the experiment.
-
-
Labeling with this compound:
-
Prepare labeling medium by supplementing basal medium (without serum if possible, or with dialyzed FBS) with this compound. A final concentration of 1-5 mM is a good starting point, but should be optimized for your cell line.
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific duration to allow for the incorporation of the tracer. The labeling time should be optimized and can range from a few hours to 24 hours, depending on the expected turnover rate of the TCA cycle in the specific cell line. A time-course experiment is recommended to determine the time to reach isotopic steady state.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To quench metabolic activity, quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80% methanol (-80°C) to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Place the plate on dry ice for 10 minutes to ensure rapid quenching.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the polar metabolites to a new tube. This is the metabolite extract.
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS method (e.g., 50% acetonitrile in water).
-
Vortex and centrifuge to remove any remaining particulates.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a chromatography method suitable for separating polar metabolites like TCA cycle intermediates (e.g., HILIC or reversed-phase with an ion-pairing agent).
-
Set up the mass spectrometer to acquire data in negative ion mode, as TCA cycle intermediates are organic acids.
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the different isotopologues of each TCA cycle intermediate. The transitions for each isotopologue will need to be determined based on the mass shift from the 13C labeling.
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the targeted TCA cycle intermediates.
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the Mass Isotopologue Distribution (MID) for each metabolite.
-
Determine the fractional contribution of this compound to each metabolite pool.
-
Use metabolic flux analysis (MFA) software to model the flux through the TCA cycle based on the MID data.
Alternative Metabolic Fate of Diethyl Succinate
As mentioned in the introduction, there is evidence suggesting that diethyl succinate may not efficiently enter the TCA cycle in some contexts. Instead, it may be hydrolyzed extracellularly or in the cytoplasm to monoethyl succinate and subsequently form succinic anhydride. Researchers should be aware of this possibility and consider analyzing for these alternative metabolites in their experiments.
Conclusion
References
- 1. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Diethyl Succinate-¹³C₄ Metabolism using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for tracing the metabolic fate of isotope-labeled compounds in biological systems. This document provides a detailed protocol for utilizing ¹³C NMR to monitor the metabolism of Diethyl succinate-¹³C₄, a stable isotope-labeled version of diethyl succinate. Diethyl succinate, being more cell-permeable than its parent compound succinate, serves as an excellent precursor for probing the tricarboxylic acid (TCA) cycle activity. Upon entering the cell, it is hydrolyzed by intracellular esterases to succinate-¹³C₄, which then enters the TCA cycle. This allows for the direct observation of carbon flux through one of the most central pathways in cellular metabolism. These application notes will guide researchers through sample preparation, NMR data acquisition, and analysis for quantitative metabolic tracing studies.
Metabolic Pathway of Diethyl Succinate-¹³C₄
The primary metabolic route for diethyl succinate involves its hydrolysis and subsequent entry into the TCA cycle. The workflow can be visualized as follows:
Caption: Metabolic fate of Diethyl succinate-¹³C₄.
Experimental Protocols
Protocol 1: Cell Culture and ¹³C-Labeling
This protocol is designed for adherent mammalian cells, but can be adapted for suspension cultures.
Materials:
-
Adherent cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS), sterile
-
Diethyl succinate-¹³C₄ (commercially available)
-
6-well culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency at the time of harvesting. Culture overnight in complete growth medium.
-
Media Preparation: On the day of the experiment, prepare the labeling medium. Use a base medium (e.g., glucose-free DMEM) supplemented with 10% dialyzed FBS and Diethyl succinate-¹³C₄ to a final concentration of 1-5 mM. An unlabeled diethyl succinate control group should be run in parallel.
-
Labeling: Aspirate the growth medium from the cells, wash once with sterile PBS, and add the prepared ¹³C-labeling medium.
-
Incubation: Incubate the cells for a time course appropriate for the metabolic pathways of interest (e.g., 1, 4, 8, 24 hours) to monitor the progression of the label.
-
Harvesting: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold 80% methanol (v/v in water)
-
Cell scrapers
-
Dry ice
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (4°C, >15,000 x g)
Procedure:
-
Quenching: To halt metabolic activity, place the culture plates on a bed of dry ice.
-
Washing: Quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Add 1 mL of pre-chilled 80% methanol to each well and incubate on dry ice for 15 minutes.
-
Collection: Scrape the cells in the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until NMR analysis.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Deuterium oxide (D₂O)
-
NMR internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
5 mm NMR tubes
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in 600 µL of D₂O containing the internal standard.
-
Transfer: Transfer the reconstituted sample to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.
-
Experiment: Acquire a 1D ¹³C NMR spectrum with proton decoupling. For quantitative measurements, an inverse-gated decoupling pulse sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[1][2]
-
Acquisition Parameters:
-
Pulse Angle: 30-45° flip angle to allow for shorter relaxation delays.
-
Relaxation Delay (D1): A critical parameter for quantitative analysis. It should be set to at least 5 times the longest T₁ relaxation time of the carbons of interest. The T₁ of the carbonyl carbons in diethyl succinate has been reported to be approximately 37.9 s at 3T.[3] Therefore, a relaxation delay of at least 190 seconds is recommended for accurate quantification of the parent compound. For downstream metabolites, T₁ values may be shorter, but a conservative long delay is advisable for comprehensive quantitative analysis.
-
Acquisition Time: Typically 1-2 seconds.
-
Number of Scans: Dependent on the sample concentration and instrument sensitivity. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans or more).
-
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables provide the expected ¹³C NMR chemical shifts for Diethyl succinate-¹³C₄ and its key metabolites. Chemical shifts can vary slightly depending on the solvent, pH, and temperature.
| Compound | Carbon Atom | ¹³C Chemical Shift (ppm) |
| Diethyl succinate | Carbonyl (C=O) | ~172.2 |
| Methylene (-CH₂-) | ~29.0 | |
| Succinate | Carbonyl (C=O) | ~183.7[1] |
| Methylene (-CH₂-) | ~35.0 | |
| Fumarate | Olefinic (=CH-) | ~135.0 |
| Malate | Methine (-CHOH-) | ~70.0 |
| Methylene (-CH₂-) | ~43.0 | |
| α-Ketoglutarate | C2 (C=O) | ~200.0 |
| C3 (-CH₂-) | ~30.0 | |
| C4 (-CH₂-) | ~34.0 | |
| Glutamate | C2 (-CH-) | ~56.0 |
| C3 (-CH₂-) | ~28.0 | |
| C4 (-CH₂-) | ~34.0 |
Note: The ethyl group carbons of diethyl succinate are not ¹³C-labeled in Diethyl succinate-¹³C₄ and will appear at their natural abundance intensity.
Data Processing and Analysis Workflow
The acquired NMR data should be processed and analyzed to identify and quantify the ¹³C-labeled metabolites.
Caption: NMR data processing and analysis workflow.
-
Processing: The raw Free Induction Decay (FID) data is processed using software such as MestReNova, TopSpin, or similar programs. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift to the internal standard (TMSP at 0 ppm).
-
Identification: Labeled metabolites are identified by comparing the chemical shifts in the ¹³C NMR spectra to the known values in the table above and to databases.
-
Quantification: The relative or absolute concentrations of the identified metabolites are determined by integrating the corresponding peaks in the ¹³C NMR spectrum. For relative quantification, the integral of each metabolite peak is normalized to the total ¹³C-labeled metabolite integral. For absolute quantification, the peak integrals are compared to the integral of the known concentration of the internal standard, taking into account the number of ¹³C labels per molecule.
-
Metabolic Flux Analysis: The quantitative data can be used to determine the fractional contribution of Diethyl succinate-¹³C₄ to different metabolite pools and to model the kinetics of the TCA cycle.
Conclusion
This application note provides a comprehensive protocol for tracing the metabolism of Diethyl succinate-¹³C₄ using NMR spectroscopy. By following these detailed methodologies, researchers can obtain high-quality, quantitative data to gain valuable insights into cellular metabolism, particularly the activity of the TCA cycle. This approach is applicable to a wide range of research areas, including basic science, drug discovery, and the study of metabolic diseases.
References
- 1. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoupling modes on the Benchtop NMR — Nanalysis [nanalysis.com]
- 3. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic pathway activities. This document outlines the experimental workflow, from cell culture with 13C-labeled tracers to data analysis with specialized software, and offers detailed protocols for key experimental steps.
Introduction to 13C Metabolic Flux Analysis
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique in metabolic research, enabling the precise quantification of in vivo metabolic reaction rates.[1] By introducing substrates enriched with the stable isotope 13C, such as [U-13C]-glucose, into a biological system, researchers can trace the metabolic fate of these carbon atoms through various pathways.[2][3][4] The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] This labeling data, in conjunction with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.[2][4]
13C-MFA is considered the gold standard for quantifying cellular fluxes, providing a detailed map of metabolic activity that is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.[2][4][5]
Software for 13C Metabolic Flux Analysis
A variety of software packages are available to facilitate the complex calculations required for 13C-MFA. These tools assist in model construction, simulation of labeling patterns, parameter estimation, and statistical analysis.[6] The choice of software often depends on the specific experimental design, the complexity of the metabolic model, and the user's programming expertise.
| Software | Key Features | Modeling Approach | User Interface | Availability |
| INCA (Isotopomer Network Compartmental Analysis) | Supports both steady-state and isotopically non-stationary MFA (INST-MFA). Can integrate data from both MS and NMR.[7][8] | Elementary Metabolite Units (EMU) | MATLAB-based | Free for academic use[8] |
| 13CFLUX2 | High-performance software suite for large-scale MFA.[9][10] Supports parallel computing for enhanced speed.[9] | Cumomer and EMU based | Command-line, with graphical support via Omix[6][11] | Free for academic use[6] |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework.[12] Offers tools for tracer experiment design and statistical analysis.[12] | EMU | MATLAB-based | Commercial |
| OpenFlux | Open-source software for steady-state 13C-MFA. | EMU | MATLAB-based | Open-source |
| FiatFlux | User-friendly tool designed for non-expert users.[5] Calculates metabolic flux ratios from GC-MS data.[5] | Flux ratio analysis and 13C-constrained flux balancing[5] | Standalone GUI | Open-source[5] |
Experimental Workflow for 13C-MFA
A typical 13C-MFA experiment involves a series of well-defined steps, from experimental design to data interpretation.[2][3] Careful execution at each stage is critical for obtaining high-quality, reproducible results. The overall workflow is depicted below.
References
- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 7. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. Visual workflows for 13 C-metabolic flux analysis | Semantic Scholar [semanticscholar.org]
- 12. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
Application Notes and Protocols: In-vivo Imaging with Hyperpolarized Diethyl Succinate-13C4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized magnetic resonance imaging (MRI) is a rapidly advancing modality for real-time, in-vivo metabolic imaging. The use of hyperpolarized 13C-labeled substrates allows for a signal enhancement of over 10,000-fold, enabling the non-invasive tracking of metabolic pathways critical in various disease states, including cancer and metabolic disorders.[1] Diethyl succinate-13C4 has emerged as a promising metabolic probe. As an esterified form of succinate, it exhibits improved cell membrane permeability compared to its dicarboxylic acid counterpart.[2][3] Once intracellular, it is hydrolyzed to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle.[4] This allows for the interrogation of mitochondrial function and cellular energy metabolism.
These application notes provide an overview of the in-vivo applications of hyperpolarized this compound, along with detailed protocols for its use in preclinical imaging studies.
Principle of Application
Hyperpolarized this compound serves as a metabolic imaging agent to probe the TCA cycle in real-time.[4] Due to its ester groups, diethyl succinate can more readily cross biological membranes compared to the charged succinate molecule.[2] Following intravenous injection, it is taken up by cells and intracellular esterases are thought to hydrolyze it to succinate-13C4. This hyperpolarized succinate then enters the TCA cycle, where its conversion to downstream metabolites such as fumarate, malate, and aspartate can be monitored by 13C magnetic resonance spectroscopy (MRS) and imaging (MRI).[4] This provides a dynamic snapshot of TCA cycle flux, which can be altered in various pathological conditions.
It is important to note that there are conflicting reports in the literature regarding the metabolic fate of hyperpolarized diethyl succinate. While some studies have observed its metabolism through the TCA cycle, others have suggested it is primarily metabolized to succinate-derived products not originating from the TCA cycle, such as succinic anhydride.[3][5] Researchers should be aware of these differing findings when designing and interpreting their experiments.
Key Applications
-
Real-time Interrogation of the TCA Cycle: Enables the in-vivo visualization of multiple steps of the TCA cycle by detecting downstream metabolites of succinate.[4]
-
Cancer Metabolism Imaging: Has been used to study metabolic differences in various cancer models, including breast, renal cell carcinoma, colon, and lymphoma.[6]
-
Assessing Treatment Response: Can potentially be used to monitor the metabolic effects of therapeutic interventions that target cellular metabolism.
Quantitative Data Summary
The following tables summarize quantitative data reported in preclinical studies using hyperpolarized this compound.
| Parameter | Value | Hyperpolarization Method | Animal Model | Reference |
| Polarization Level | 2.1 ± 0.6% | PHIP | Mice | [6] |
| 5.5% | DNP | - | [3] | |
| Injection Dose | 10-20 µmol | PHIP | Mice | [4] |
| 20 µmol | PHIP | Mice | [6] | |
| up to 80 mM (no observable toxicity) | DNP | - | [3] | |
| Time to Metabolism | < 20 seconds for cellular uptake | PHIP | Mice | [2] |
| 5 seconds post-injection to see metabolism | PHIP | Mice | [6] | |
| T1 Relaxation Time | 37.9 s (in solution at 3 T) | DNP | - | [3] |
Table 1: Hyperpolarization and Dosing Parameters for this compound
| Metabolite | Observed In Vivo | Notes | References |
| Succinate | Yes | The primary product of diethyl succinate hydrolysis. | [4] |
| Fumarate | Yes | A direct downstream metabolite of succinate in the TCA cycle. However, some studies did not observe this metabolite. | [3][4] |
| Malate | Yes | A downstream metabolite of fumarate in the TCA cycle. | [4] |
| Aspartate | Yes | Formed from the transamination of oxaloacetate, a later TCA cycle intermediate. | [4] |
| Succinic Anhydride | Yes | A study using DNP hyperpolarized diethyl succinate suggested this as a primary metabolite instead of TCA cycle intermediates. | [3] |
| Monoethyl Succinate | Yes | Observed as an initial metabolite, likely formed in the blood by endogenous esterases. | [3] |
Table 2: In-vivo Metabolites of Hyperpolarized this compound
Experimental Protocols
I. Hyperpolarization of this compound via Parahydrogen Induced Polarization (PHIP)
This protocol is based on methodologies described for the hyperpolarization of diethyl succinate precursors.[2][4]
Materials:
-
Diethyl fumarate-13C4 (precursor)
-
Parahydrogen generator
-
Hydrogenation catalyst (e.g., Rhodium-based catalyst)
-
Solvent (e.g., aqueous solution)
-
High-field NMR spectrometer or MRI scanner equipped for 13C detection
Procedure:
-
Precursor Preparation: Prepare a solution of Diethyl fumarate-13C4 in the chosen solvent. The concentration will need to be optimized for the specific hyperpolarization setup. A 12.5 mM aqueous solution has been previously reported.[2]
-
Hydrogenation and Polarization:
-
Transfer the precursor solution and the hydrogenation catalyst to a reaction vessel suitable for PHIP.
-
Introduce parahydrogen gas into the reaction vessel.
-
Initiate the hydrogenation reaction, which converts Diethyl fumarate-13C4 to this compound. This process transfers the hyperpolarization from the parahydrogen to the 13C nuclei of the diethyl succinate.
-
-
Quality Control: After polarization, rapidly measure the 13C NMR spectrum to determine the polarization level and confirm the chemical identity of the hyperpolarized product.
-
Formulation for Injection: The hyperpolarized this compound solution must be rapidly formulated for in-vivo injection, ensuring sterility and physiological compatibility (pH and temperature).
II. In-vivo 13C MRS and MRI in a Murine Model
This protocol outlines the general steps for acquiring in-vivo metabolic data following the injection of hyperpolarized this compound.
Materials:
-
Anesthetized mouse with a tail vein catheter
-
Hyperpolarized this compound solution
-
MRI scanner (e.g., 4.7T Bruker scanner) with a dual-tuned 1H/13C volume coil[2]
-
Animal monitoring equipment (respiration, temperature)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place a catheter in the tail vein for injection of the hyperpolarized agent.
-
Position the animal within the MRI scanner, ensuring the region of interest is centered in the dual-tuned coil.
-
-
Imaging Protocol Setup:
-
Acquire anatomical 1H reference images (e.g., MSME sequence).[2]
-
Set up the 13C imaging and spectroscopy sequences. An ultrafast 13C FISP (Fast Imaging with Steady-state Precession) 2D imaging sequence followed by a single-pulse 13C spectroscopy acquisition has been used.[2] Alternatively, repeated single-pulse 13C spectroscopy at short intervals (e.g., every 5 seconds) can be performed.[2]
-
-
Injection and Data Acquisition:
-
Inject the hyperpolarized this compound solution (e.g., 10-20 µmol) via the tail vein catheter as a bolus.[4]
-
Immediately initiate the 13C MRS and/or MRI acquisition sequence to capture the dynamic metabolic conversion of the agent.
-
-
Data Analysis:
-
Process the acquired 13C spectra to identify and quantify the signals from this compound and its downstream metabolites.
-
Reconstruct the 13C images and overlay them with the 1H anatomical images to visualize the spatial distribution of the hyperpolarized substrate and its metabolites.[2]
-
Visualizations
Caption: Intracellular metabolism of hyperpolarized this compound.
Caption: Workflow for in-vivo imaging with hyperpolarized this compound.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperpolarized [1,4-(13)C]-diethylsuccinate: a potential DNP substrate for in vivo metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Preventing and addressing the hydrolysis of Diethyl succinate-13C4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and addressing the hydrolysis of Diethyl succinate-13C4 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable isotope-labeled form of diethyl succinate. It is primarily used as a tracer in metabolic research, particularly for studying the tricarboxylic acid (TCA) cycle.[1][2][3][4] Its ester groups enhance cell permeability, allowing it to cross biological membranes and be metabolized intracellularly.[2][4]
Q2: What is hydrolysis and why is it a concern for this compound?
A2: Hydrolysis is a chemical reaction where a water molecule breaks down a substance. For this compound, hydrolysis results in the cleavage of one or both of its ethyl ester bonds to form monoethyl succinate-13C4 and subsequently succinic acid-13C4. This is a concern because the conversion of the diester to its monoester or acid form can affect its uptake and metabolism, potentially leading to misinterpretation of experimental results.[1]
Q3: What are the main factors that promote the hydrolysis of this compound?
A3: The primary factors that accelerate the hydrolysis of esters like this compound are:
-
Presence of Water: Water is a necessary reactant for hydrolysis.
-
pH: Both acidic and basic conditions catalyze ester hydrolysis. The rate is generally slowest at a near-neutral pH.[5]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[6]
-
Enzymes: Esterases present in biological samples (e.g., cell lysates, plasma) can rapidly hydrolyze the ester bonds.[1]
Q4: How should I store this compound to minimize hydrolysis?
A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[7] For long-term storage, consult the manufacturer's recommendations, which may include storage at low temperatures (e.g., -20°C).
Q5: Can I detect the hydrolysis of this compound in my samples?
A5: Yes, the hydrolysis can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] These methods can separate and identify this compound and its hydrolysis products, monoethyl succinate-13C4 and succinic acid-13C4.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low signal from this compound in my analysis. | Hydrolysis may have occurred during sample preparation or storage. | - Prepare solutions fresh before use.- Use anhydrous solvents where possible.- Maintain a neutral pH (around 7.0) in your buffers.- Keep samples on ice or at 4°C during preparation.- Consider using esterase inhibitors if working with biological samples. |
| Inconsistent results in metabolic labeling experiments. | Variable rates of hydrolysis between samples. | - Standardize sample handling procedures to ensure consistent timing and temperature exposure.- Analyze a control sample of this compound in your experimental buffer to assess the baseline hydrolysis rate.- Perform a time-course experiment to understand the rate of hydrolysis under your specific conditions. |
| Presence of unexpected labeled metabolites (monoethyl succinate-13C4). | Incomplete hydrolysis by cellular esterases or chemical hydrolysis. | - This may be an expected intermediate. Quantify its presence to understand the kinetics of intracellular processing.[1]- If trying to measure the direct downstream metabolites of succinate, ensure complete intracellular conversion by optimizing incubation time. |
Quantitative Data on Hydrolysis
The rate of hydrolysis of diethyl succinate is influenced by temperature and the presence of a catalyst (acid or base). The following tables provide an overview of the kinetic data from published studies.
Table 1: Rate Constants for the Methanolysis of Diethyl Succinate
| Temperature (°C) | Rate Constant (k₁) |
| 50 | 0.0298 |
| 60 | 0.0332 |
Data from a study on the methanolysis of diethyl succinate. The reaction follows pseudo-first-order kinetics. The rate constant k₁ represents the conversion of diethyl succinate.[6]
Table 2: Specific Rates for the Alkaline Hydrolysis of Diethyl Succinate in 70% Ethanol
| Temperature (°C) | k₁ (l./mole sec.) | k₂ (l./mole sec.) |
| 30.00 | Value not provided | Value not provided |
| 40.00 | Value not provided | Value not provided |
| 50.00 | Value not provided | Value not provided |
This study demonstrated the two-step nature of alkaline hydrolysis, with k₁ representing the hydrolysis of the first ester group and k₂ the second. The exact values at each temperature were subject to salt effects and are presented in the original publication in graphical and tabular form for specific ionic concentrations.[11]
Experimental Protocols
Protocol 1: General Procedure for Metabolic Labeling of Adherent Mammalian Cells with this compound
This protocol outlines a general procedure for tracing the metabolism of this compound in cultured cells.
-
Cell Seeding: Seed cells in appropriate culture dishes and allow them to adhere and proliferate to the desired confluency.
-
Media Preparation: Prepare fresh tracer medium by supplementing basal medium with this compound to the final desired concentration. Ensure the pH of the medium is stable and within the optimal range for your cells (typically 7.2-7.4).
-
Metabolic Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or basal medium without supplements.
-
Add the pre-warmed tracer medium containing this compound to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1, 4, 8, or 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Metabolite Extraction:
-
Place the culture dish on ice and aspirate the tracer medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the dish.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
-
Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to identify and quantify this compound and its labeled downstream metabolites.
Protocol 2: Monitoring Hydrolysis of this compound by GC-MS
This protocol provides a method to assess the stability of this compound in an aqueous buffer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous solvent (e.g., ethanol or DMSO).
-
Spike the stock solution into your aqueous buffer of interest to a known final concentration.
-
Incubate the sample under the desired experimental conditions (e.g., specific pH and temperature).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect an aliquot of the sample.
-
-
Extraction:
-
To the collected aliquot, add a water-immiscible organic solvent (e.g., ethyl acetate) to extract the this compound and its potential hydrolysis products.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic layer.
-
-
GC-MS Analysis:
-
Inject the organic extract into a GC-MS system.
-
Use an appropriate GC column and temperature program to separate this compound from potential hydrolysis products.
-
Monitor for the parent compound and the appearance of peaks corresponding to monoethyl succinate-13C4 and succinic acid-13C4 (which may require derivatization for GC analysis).
-
Quantify the peak areas to determine the extent of hydrolysis over time.
-
Visualizations
Caption: Workflow for preventing the hydrolysis of this compound.
Caption: Metabolic fate of this compound in the TCA cycle.
References
- 1. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DIETHYL SUCCINATE - Ataman Kimya [atamanchemicals.com]
- 3. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. odinity.com [odinity.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of monomenthyl succinate in natural mint extracts by LC-ESI-MS-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Enhancing Cellular Uptake of Diethyl Succinate-13C4
This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies and troubleshoot experiments involving the cellular uptake of Diethyl succinate-13C4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular assays?
A1: this compound is a stable isotope-labeled form of diethyl succinate. The ethyl ester groups increase its lipophilicity, facilitating its passage across cell membranes.[1][2][3] Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to release succinate-13C4.[4][5][6] The 13C labels allow for the tracing of succinate's metabolic fate within the cell using techniques like mass spectrometry or NMR, providing insights into the tricarboxylic acid (TCA) cycle and other metabolic pathways.[7][8][9]
Q2: What is the expected mechanism of this compound uptake?
A2: Due to its esterification, this compound is more membrane-permeable than its parent molecule, succinate.[1][2][3] Therefore, the primary mechanism of uptake is expected to be passive diffusion across the plasma membrane. After hydrolysis, the resulting succinate-13C4 may be transported across mitochondrial membranes by specific dicarboxylate carriers like SLC25A10.[10]
Q3: How can I confirm that this compound is entering the cells and being metabolized?
A3: You can confirm cellular uptake and metabolism by performing a time-course experiment and analyzing cell lysates for the presence of this compound and its hydrolyzed product, succinate-13C4, as well as downstream metabolites of the TCA cycle.[8][11] Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are ideal for detecting and quantifying these labeled compounds.[7]
Q4: Are there any known transporters for succinate or its esters that could influence uptake?
A4: While Diethyl succinate is designed to be cell-permeable, the resulting succinate molecule is transported across membranes by specific carriers. For instance, SLC25A10 is a mitochondrial dicarboxylate carrier that transports succinate across the inner mitochondrial membrane.[10] Additionally, some monocarboxylate transporters (MCTs), like MCT1, have been shown to facilitate succinate transport across the plasma membrane, particularly under acidic conditions.[10][12] The expression levels of these transporters in your specific cell line could influence the intracellular distribution of the labeled succinate.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no detectable intracellular this compound or its metabolites. | 1. Low cell permeability: The compound may not be efficiently crossing the cell membrane. 2. Rapid efflux: The compound may be actively transported out of the cell. 3. Incorrect dosage: The concentration of this compound may be too low. 4. Short incubation time: The incubation period may be insufficient for significant uptake.[11] 5. Low cell viability: Poor cell health can lead to reduced metabolic activity and uptake.[11] | 1. Optimize incubation conditions: Vary the concentration of this compound and the incubation time.[11] 2. Check for cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the compound is not toxic at the concentrations used. 3. Use a permeabilizing agent: As a positive control, a mild permeabilizing agent (e.g., a low concentration of digitonin) can be used to confirm that the downstream metabolic pathways are active. 4. Enhance passive diffusion: Consider the use of a vehicle like DMSO (ensure final concentration is non-toxic, typically <0.5%). |
| High variability in uptake between replicate experiments. | 1. Inconsistent cell density: Variations in cell number per well or dish can lead to inconsistent results. 2. Inconsistent incubation times: Precise timing of incubation and washing steps is crucial. 3. Temperature fluctuations: Uptake processes are temperature-dependent. 4. Adsorption to plasticware: The compound may adsorb to the surface of the culture plates, reducing its effective concentration.[13] | 1. Ensure uniform cell seeding: Use a cell counter to seed a consistent number of cells for each experiment. 2. Standardize protocols: Use timers for all incubation and washing steps. 3. Maintain constant temperature: Use a temperature-controlled incubator and pre-warm all solutions. 4. Pre-treat plates: Pre-incubating plates with media containing serum can help reduce non-specific binding of the compound to the plastic.[13] |
| Unexpected labeling patterns in downstream metabolites. | 1. Isotopic scrambling: Reversible reactions in the TCA cycle can lead to scrambling of the 13C label.[11] 2. Contribution from unlabeled sources: Endogenous unlabeled pools of succinate or other metabolites can dilute the 13C label.[11] 3. Alternative metabolic pathways: The labeled succinate may be entering pathways other than the TCA cycle. | 1. Perform a time-course experiment: Analyze labeling patterns at different time points to understand the kinetics of label incorporation.[11] 2. Use metabolic inhibitors: Use specific inhibitors of enzymes in the TCA cycle or other relevant pathways to investigate the flow of the 13C label. 3. Analyze extracellular medium: Check for the presence of labeled metabolites in the culture medium to assess efflux. |
Experimental Protocols
General Protocol for a Cellular Uptake Assay
This protocol provides a general framework for assessing the uptake of this compound in adherent cells.
-
Cell Seeding:
-
Seed cells in a 24-well or 96-well plate at a density that will result in 70-95% confluency on the day of the experiment.[14]
-
Incubate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed culture medium. Ensure the final solvent concentration is not cytotoxic.
-
-
Uptake Experiment:
-
Aspirate the old medium from the cell culture plate.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the dosing solution containing this compound to each well.
-
Incubate for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
-
Stopping the Uptake:
-
To stop the uptake, rapidly aspirate the dosing solution.
-
Wash the cells three times with ice-cold PBS to remove any extracellular compound.[14]
-
-
Cell Lysis and Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the samples for the abundance of this compound, succinate-13C4, and other labeled downstream metabolites.
-
Visualizations
Experimental Workflow for Cellular Uptake Assay
Caption: A flowchart of the key steps in a typical cellular uptake experiment for this compound.
Hypothetical Metabolic Fate of this compound
Caption: The proposed intracellular processing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why succinate? Physiological regulation by a mitochondrial coenzyme Q sentinel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Metabolic Flux Analysis with Diethyl succinate-13C4
Welcome to the technical support center for metabolic flux analysis (MFA) using Diethyl succinate-13C4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low incorporation of the 13C label into TCA cycle intermediates?
A1: Low incorporation of the 13C label from this compound can stem from several factors, ranging from tracer preparation to cellular metabolism. Diethyl succinate is a cell-permeable form of succinate, but it requires intracellular esterases to hydrolyze it into succinate-13C4 before it can enter the tricarboxylic acid (TCA) cycle.[1][2][3]
Troubleshooting Steps:
-
Verify Tracer Hydrolysis: The primary reason for low incorporation can be inefficient hydrolysis of the diethyl ester. The rate of hydrolysis can vary significantly between cell types due to differences in esterase activity.[4]
-
Action: Perform an in vitro hydrolysis assay to confirm the conversion of this compound to succinate-13C4 in your specific cell line or tissue homogenate.
-
-
Assess Cell Permeability: While generally cell-permeable, the uptake of diethyl succinate can differ between cell types.
-
Action: Analyze both intracellular and extracellular fractions to determine if this compound is accumulating in the medium, which would suggest poor uptake.[5]
-
-
Optimize Tracer Concentration and Labeling Time: The concentration of the tracer and the duration of the labeling experiment are critical for achieving isotopic steady state.[6]
-
Check for Competing Carbon Sources: The presence of unlabeled succinate or other carbon sources in the culture medium can dilute the 13C label.
-
Action: Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled metabolites. Analyze your base medium for the presence of competing substrates.
-
Q2: My mass spectrometry data shows unexpected labeling patterns. What could be the cause?
A2: Unexpected mass isotopologue distributions (MIDs) can reveal the activity of alternative metabolic pathways or issues with data analysis. The expected labeling from this compound (which becomes M+4 succinate) would be M+4 fumarate, M+4 malate, and M+2/+4 citrate after one turn of the TCA cycle.
Troubleshooting Steps:
-
Consider Alternative Pathways: Succinate can be metabolized through pathways other than the canonical TCA cycle. For instance, it can be involved in the GABA shunt or other biosynthetic pathways.
-
Action: Review the literature for known alternative succinate metabolism in your model system. The diagram below illustrates the expected labeling in the TCA cycle.
-
-
Correct for Natural Isotope Abundance: All metabolites have a natural abundance of 13C (~1.1%), which must be corrected for to accurately determine the incorporation from the tracer.[6]
-
Action: Ensure your data analysis workflow includes a robust correction for natural 13C abundance. Several software packages and R-based algorithms are available for this purpose.[9]
-
-
Investigate CO2 Recycling: In vivo studies, and to a lesser extent in vitro studies, can exhibit M+1 labeling of TCA intermediates due to the fixation of 13CO2 released from decarboxylation reactions.[10]
-
Action: Compare your in vitro results to published in vivo data to understand if this phenomenon is impacting your labeling patterns.[10]
-
Q3: How can I ensure the quality and purity of my this compound tracer?
A3: The purity of the isotopic tracer is fundamental to the accuracy of any metabolic flux analysis study.
Troubleshooting Steps:
-
Confirm Isotopic Enrichment: Verify the isotopic enrichment of the this compound from the manufacturer's certificate of analysis.
-
Action: If in doubt, perform a direct infusion mass spectrometry analysis of the tracer to confirm its mass and isotopic purity.
-
-
Check for Chemical Purity: Contaminants in the tracer solution can interfere with cellular metabolism or the analytical measurement.
-
Action: Use high-purity solvents for preparing your tracer stock solution. Refer to the manufacturer's safety data sheet (SDS) for recommended storage conditions to prevent degradation.[11]
-
| Compound | Chemical Formula | Molecular Weight (Unlabeled) | Molecular Weight (13C4) |
| Diethyl succinate | C8H14O4 | 174.19 g/mol | 178.16 g/mol |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (solid or liquid)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol (cell culture grade)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of this compound or measure the required volume if it is a liquid.
-
Dissolve the tracer in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C as recommended.[11] When ready to use, dilute the stock solution directly into the pre-warmed cell culture medium to the final desired concentration.
Protocol 2: LC-MS/MS Analysis of TCA Cycle Intermediates
This protocol provides a general workflow for the analysis of 13C-labeled TCA cycle intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using a suitable column, such as an amide HILIC column for polar metabolites.[7]
-
Mass Spectrometry: Perform the analysis on a triple quadrupole or high-resolution mass spectrometer. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different mass isotopologues of each TCA cycle intermediate.[7]
Expected Mass Isotopologues from this compound:
| Metabolite | Unlabeled (M+0) m/z | Expected Labeled Isotopologue(s) |
| Succinate | 117.019 | M+4 |
| Fumarate | 115.003 | M+4 |
| Malate | 133.014 | M+4 |
| Citrate/Isocitrate | 191.019 | M+2, M+4 |
| α-Ketoglutarate | 145.019 | M+4 |
| Glutamate | 146.045 | M+4 |
Note: m/z values are for the [M-H]- ion in negative mode and may vary slightly based on the instrument.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for a metabolic flux analysis experiment using this compound.
Metabolic Pathway
This diagram illustrates the entry of 13C-labeled succinate into the TCA cycle and the subsequent labeling of downstream intermediates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. benchchem.com [benchchem.com]
- 7. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Minimizing background signals in Diethyl succinate-13C4 studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize background signals and ensure high-quality data in experiments utilizing Diethyl succinate-13C4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research? A1: this compound is a stable isotope-labeled form of Diethyl succinate, where the four carbon atoms of the succinate molecule are replaced with the heavy isotope, Carbon-13.[1] It serves as a tracer in metabolic flux analysis. Because it is non-toxic, can be used at physiological pH, and readily crosses biological membranes, it is an effective tool for studying the Tricarboxylic Acid (TCA) cycle and other metabolic pathways in cell culture and in vivo.[1][2]
Q2: What are the most common sources of background signals and contamination in stable isotope labeling studies? A2: Background signals in mass spectrometry-based metabolomics typically originate from environmental, chemical, and procedural contamination. The most prevalent sources include:
-
Keratins: Proteins from human skin, hair, and dust are a major source of contamination that can mask signals from low-abundance metabolites.[3]
-
Polymers: Compounds like polyethylene glycol (PEG) and polysiloxanes can leach from lab consumables such as detergents, plasticware, and wipes, often dominating mass spectra.[3]
-
Plasticizers: Phthalates and other plasticizers can migrate from plastic tubes, pipette tips, and solvent bottle caps.[4]
-
Solvents and Reagents: Impurities in solvents, even those of high grade, can introduce significant background noise.[4]
-
System Contamination: Carryover from previous injections or a dirty ion source in the mass spectrometer can lead to persistent background signals.[4]
Q3: Why is the signal for my unlabeled (M+0) succinate unexpectedly high, even with high tracer enrichment? A3: A high M+0 peak for succinate is often due to the natural abundance of stable isotopes.[5] Carbon, hydrogen, oxygen, and nitrogen all have naturally occurring heavy isotopes (e.g., 13C, 2H, 17O, 18O, 15N). Even in a theoretically fully labeled sample, there will be a distribution of mass isotopomers because of these naturally present isotopes.[6][7] Therefore, it is crucial to use computational correction methods to subtract the contribution of natural isotope abundance from the measured mass isotopomer distributions to accurately determine the true level of experimental labeling.[5][6]
Q4: How stable is this compound in cell culture media during an experiment? A4: this compound is chemically stable under recommended storage conditions.[8] It is suitable for use in standard cell culture media at neutral pH.[2] However, the overall stability of the media environment, including components like glutamine which can degrade over time, should be considered as part of a robust experimental design.[9] It is recommended to prepare fresh media with the tracer before each experiment to ensure consistency.
Troubleshooting Guide: Signal-to-Noise Optimization
This guide addresses specific issues that can compromise data quality.
Problem: My mass spectra show significant peaks corresponding to keratin contamination.
-
Cause: Keratins are ubiquitous environmental proteins from skin and hair.[3]
-
Solution: Implement strict clean-handling protocols. Always wear powder-free nitrile gloves and a clean lab coat.[3][4] Prepare all samples in a laminar flow hood and thoroughly clean all work surfaces, pipettes, and racks with 70% ethanol before use.[3]
Problem: I am detecting a repeating series of ions spaced by a specific mass, suggesting polymer contamination.
-
Cause: Polymers like PEG or polysiloxanes are common contaminants from detergents, lubricants, or plastic labware.[3][4]
-
Solution: Identify and eliminate the source. Switch to glass or high-quality polypropylene labware where possible.[4] Ensure all glassware is thoroughly rinsed with high-purity water and solvents to remove detergent residues. If a polymer source is suspected, test consumables by running extraction blanks.
Problem: My blank injections (solvents only) show a high and noisy baseline.
-
Cause: This indicates contamination within the LC-MS system or the solvents themselves.[4]
-
Solution:
-
Solvents: Use fresh, high-purity, LC-MS grade solvents and filter them before use.[4]
-
System Flush: Flush the entire LC system, including the autosampler, with a sequence of strong solvents (e.g., isopropanol, acetonitrile, methanol, water) to remove accumulated contaminants.[4]
-
Ion Source Cleaning: Clean the mass spectrometer's ion source components (capillary, skimmer, lenses) according to the manufacturer's protocol.[4]
-
Leak Check: Ensure all fittings and connections are secure, as air leaks can introduce volatile contaminants and create an unstable spray.[4]
-
Problem: I observe significant signal carryover from one sample to the next.
-
Cause: Analytes from a concentrated sample adsorb to surfaces in the injection port, needle, or column and elute during subsequent runs.
-
Solution: Optimize the autosampler wash protocol. Use a strong wash solvent (often a mix including isopropanol or acetonitrile) and increase the duration and/or number of needle wash cycles between injections.[4]
Problem: How can I confidently distinguish a true low-level ¹³C-labeled signal from chemical noise?
-
Cause: At very low enrichment levels, true signals can be difficult to separate from the instrument's baseline noise.
-
Solution:
-
High-Resolution MS: Employ high-resolution mass spectrometry (e.g., Orbitrap, FT-ICR-MS) to achieve accurate mass measurements. This allows for the separation of your ¹³C isotopologues from other ions that may have a very similar mass-to-charge ratio.[4]
-
Isotopic Pattern Analysis: A true signal will exhibit a predictable isotopic distribution. The M+1, M+2, M+3, and M+4 peaks for succinate should appear with characteristic spacing and intensity ratios based on the level of enrichment. Noise is typically random and will not follow this pattern.[4]
-
Blank Subtraction: Analyze a blank sample (matrix without the tracer) processed identically to your experimental samples. Use data analysis software to identify and subtract ions that are consistently present in the background.[4]
-
Data Summary Tables
Table 1: Common Background Contaminants and Their Sources
| Contaminant Class | Common Examples | Primary Sources | Mitigation Strategy |
|---|---|---|---|
| Proteins | Keratins | Human skin, hair, dust[3] | Use PPE (gloves, lab coat), work in a laminar flow hood.[3][4] |
| Polymers | Polyethylene glycol (PEG), Polysiloxanes | Detergents, plasticware, lubricants[3] | Use glass or polypropylene labware, thoroughly rinse glassware.[4] |
| Plasticizers | Phthalates (e.g., DEHP) | Plastic tubes, pipette tips, bottle caps | Switch to glass or phthalate-free plastic consumables.[4] |
| Solvent Adducts | Acetonitrile, Formate Adducts | Mobile phase components | Use high-purity solvents, confirm adduct formation in software. |
Table 2: Natural Abundance of Key Stable Isotopes This table highlights why M+0 signals persist and why correction software is necessary.
| Element | Isotope | Natural Abundance (%) |
|---|---|---|
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1%[5] | |
| Hydrogen | ¹H | ~99.98% |
| ²H | ~0.02% | |
| Nitrogen | ¹⁴N | ~99.6% |
| ¹⁵N | ~0.4% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% |
| | ¹⁸O | ~0.20% |
Detailed Experimental Protocol
This protocol provides a general framework for a cell culture labeling experiment using this compound, with an emphasis on minimizing background.
1. Preparation and Aseptic Technique (Critical for Low Background)
-
Prepare the workspace in a laminar flow hood. Thoroughly wipe down the hood, pipettes, tube racks, and any other equipment with 70% ethanol.[3]
-
Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet to minimize keratin contamination.[3]
-
Use sterile, high-quality polypropylene or glass consumables. Avoid polystyrene where possible.
2. Cell Culture and Labeling
-
Seed cells in appropriate culture plates and grow to the desired confluency (typically mid-log phase).
-
Prepare fresh labeling medium by supplementing basal medium (lacking unlabeled succinate) with this compound to the desired final concentration.
-
Remove the growth medium, wash the cells once with pre-warmed PBS, and add the labeling medium.
-
Incubate for a time course determined by the specific pathway and cell type to approach isotopic steady-state.[10]
3. Metabolism Quenching and Metabolite Extraction
-
To capture an accurate metabolic "snapshot," this step must be performed quickly.[11] Process one plate at a time.[11]
-
Place the culture plate on a bed of dry ice to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol (-80°C) to the plate to quench all enzymatic activity.[12]
-
Use a cell scraper to detach the cells into the cold methanol. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
4. Sample Handling and Storage
-
Immediately freeze metabolite extracts at -80°C until analysis.[13]
-
Avoid freeze-thaw cycles, as they can significantly alter metabolite profiles.[14] If multiple analyses are planned, aliquot the extract into separate tubes before freezing.[13]
5. LC-MS/MS Analysis
-
Before running samples, equilibrate the LC-MS system until a stable baseline is achieved.[4]
-
Run several blank injections (80% methanol) to ensure the system is clean.
-
Inject the metabolite extracts for analysis.
6. Data Analysis
-
Process the raw data using software capable of peak integration and isotopologue analysis.
-
Crucially, correct the measured mass isotopomer distributions for the natural abundance of all relevant stable isotopes to determine the true experimental enrichment.[5][15]
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving high background signals.
Caption: Experimental workflow highlighting critical points for minimizing contamination.
Caption: Simplified pathway of this compound metabolism in the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. mcgill.ca [mcgill.ca]
- 12. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metabolon.com [metabolon.com]
- 14. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
Best practices for optimizing the hyperpolarization of Diethyl succinate-13C4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hyperpolarization of Diethyl succinate-13C4.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hyperpolarizing this compound?
There are two main techniques used for the hyperpolarization of this compound: dissolution Dynamic Nuclear Polarization (d-DNP) and Parahydrogen Induced Polarization (PHIP).
-
d-DNP: This method involves polarizing the sample at low temperatures in a high magnetic field in the presence of a stable radical. The solid, polarized sample is then rapidly dissolved with a heated solvent to create an injectable solution.
-
PHIP: This technique utilizes the spin order of parahydrogen. The precursor, Diethyl fumarate-13C, is hydrogenated with parahydrogen to produce hyperpolarized this compound. PHIP can be advantageous as it can be performed at a neutral pH.[1]
Q2: What level of polarization can I expect for this compound?
The achievable polarization level depends on the method used:
-
Using d-DNP with [1,4-13C]-Diethylsuccinate, a liquid-state polarization level of 5.5% has been reported.[2]
-
With the PHIP method, a polarization of 2.1 ± 0.6% has been achieved for this compound, resulting in a signal enhancement of approximately 5000-fold.[3][4]
Q3: What is the expected T1 relaxation time for hyperpolarized this compound?
The longitudinal relaxation time (T1) is a critical factor determining the time window for experimental observation. Reported T1 values are:
-
In solution (d-DNP): 37.9 seconds at 3 Tesla.[2]
-
In vivo (PHIP): 38 ± 4 seconds.[3]
-
In phantom (PHIP): 54 ± 2 seconds.[3]
Q4: Is this compound metabolized in the Tricarboxylic Acid (TCA) cycle in vivo?
There are conflicting reports on the in vivo metabolic fate of hyperpolarized this compound. While some initial studies suggested it is metabolized through the TCA cycle, producing downstream metabolites like malate, fumarate, and aspartate[4], a more recent study found that it is primarily metabolized into succinate-derived products that do not originate from the TCA cycle.[2][5] Researchers should be aware of these potential alternative metabolic pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polarization Levels (d-DNP) | Incomplete mixing of the radical with the sample. | Ensure the radical (e.g., BDPA) is fully dissolved and homogeneously mixed with the neat this compound. |
| Insufficient polarization build-up time. | The solid-state polarization build-up time constant has been measured at 1517 ± 91 seconds.[2] Ensure your polarization time is sufficient, typically 3-5 times the build-up constant. | |
| Low Polarization Levels (PHIP) | Inefficient hydrogenation reaction. | Optimize the hydrogenation conditions, including catalyst concentration, temperature, and parahydrogen pressure. |
| pH of the reaction mixture. | While Diethyl succinate can be hyperpolarized at neutral pH, ensure the pH is optimal for your specific catalyst and setup.[1] | |
| Rapid Signal Decay (Short T1) | Presence of paramagnetic impurities. | Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned to remove any metal contaminants. The dissolution buffer for d-DNP may include a chelating agent like EDTA to sequester paramagnetic ions.[2] |
| High temperature of the final solution. | While dissolution requires heat, the final solution should be cooled to the desired experimental temperature as quickly as possible to prolong T1. | |
| Unexpected Metabolic Peaks in vivo | Metabolism by non-TCA cycle pathways. | Be aware that Diethyl succinate can be metabolized to succinic anhydride and other products not part of the TCA cycle.[2] It is advisable to run in vitro experiments to confirm the metabolic fate in your specific model. |
| Hydrolysis of the ester. | Although stable for up to 20 minutes in the dissolution buffer[2], prolonged exposure to certain in vivo environments could lead to hydrolysis. Analyze your spectra for the appearance of succinate or monoethylsuccinate peaks. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | d-DNP | PHIP | Reference |
| Sample Concentration | 6 M (neat) | Not explicitly stated | [2] |
| Radical | 20 mM BDPA | Not applicable | [2] |
| Liquid-State Polarization | 5.5% | 2.1 ± 0.6% | [2][3] |
| Signal Enhancement | Not explicitly stated | ~5000-fold | [3][4] |
| T1 (in solution/phantom) | 37.9 s (at 3T) | 54 ± 2 s | [2][3] |
| T1 (in vivo) | Not reported | 38 ± 4 s | [3] |
| Polarization Build-up Time | 1517 ± 91 s | Not applicable | [2] |
Detailed Methodologies
Dissolution DNP of [1,4-13C]-Diethylsuccinate [2]
-
Sample Preparation: Prepare a mixture of 6 M [1,4-13C]-Diethylsuccinate (neat) with 20 mM α,γ-Bisdiphenylene-β-phenylallyl (BDPA) radical. 40 μL of this mixture is used for polarization.
-
Polarization: The sample is polarized using a HyperSense DNP system.
-
Dissolution: The polarized sample is dissolved in a solution containing 40 mM TRIS buffer, 50 mM NaCl, and 0.1 g/L EDTA-Na2. This results in an 80 mM solution of the hyperpolarized substrate with a pH of approximately 7.5.
Parahydrogen Induced Polarization (PHIP) of Diethyl succinate-1-13C-2,3-d2 [3][4]
-
Precursor: The starting material is Diethyl 1-13C 2,3-d2 fumarate.
-
Hydrogenation: The precursor is hydrogenated using parahydrogen in an aqueous solution with a bisphosphine rhodium catalyst to yield Diethyl 1-13C-2,3-d2 succinate.
-
pH: The final pH of the solution is approximately 6.
Visualizations
Caption: Experimental workflows for d-DNP and PHIP hyperpolarization of this compound.
Caption: Troubleshooting decision tree for low polarization signals.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperpolarized [1,4-(13)C]-diethylsuccinate: a potential DNP substrate for in vivo metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Diethyl Succinate-13C4 Tracer Experiments for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the validation of Diethyl succinate-13C4 as a metabolic tracer, alongside a comparison with alternative tracers for elucidating the Tricarboxylic Acid (TCA) cycle. The information is intended to assist researchers in designing robust experiments and interpreting the resulting data with high confidence.
Introduction to this compound as a Metabolic Tracer
This compound is a stable isotope-labeled compound designed to trace the metabolic fate of succinate, a key intermediate in the TCA cycle.[1] Its esterified form allows for enhanced cell permeability compared to its free acid counterpart, succinate. Once inside the cell, it is presumed that intracellular esterases cleave the ethyl groups, releasing succinate-13C4 to enter the TCA cycle. This allows for the tracing of the 13C labels through subsequent metabolic transformations. However, experimental evidence suggests that the metabolism of diethyl succinate may be more complex, with potential for metabolism outside the TCA cycle, necessitating a thorough validation protocol.[2]
I. Experimental Protocol: Validation of this compound Tracer
This protocol outlines the key steps for validating the utility of this compound as a tracer for the TCA cycle in a mammalian cell culture model.
Cell Culture and Isotope Labeling
-
Objective: To label cells with this compound and achieve isotopic steady state in key metabolites.
-
Materials:
-
Mammalian cell line of interest (e.g., A549, HEK293)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Prepare the labeling medium by supplementing basal medium with this compound. The optimal concentration should be determined empirically but can start in the range of 1-5 mM.
-
Aspirate the standard culture medium, wash cells once with PBS, and add the pre-warmed labeling medium.
-
Incubate cells for a time course (e.g., 0, 1, 4, 8, 12, 24 hours) to determine the time required to reach isotopic steady state.
-
Metabolite Extraction
-
Objective: To quench metabolic activity rapidly and extract intracellular metabolites.
-
Procedure:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the polar metabolites.
-
Sample Analysis by LC-MS/MS
-
Objective: To separate and quantify the mass isotopologues of TCA cycle intermediates.
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system is recommended.
-
Procedure:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Inject the samples onto a reverse-phase or HILIC column for chromatographic separation.
-
Set up the mass spectrometer to acquire data in full scan mode to detect all mass isotopologues of the targeted metabolites.
-
Data Analysis and Validation Criteria
-
Objective: To determine the incorporation of 13C from this compound into TCA cycle intermediates and validate its entry point and metabolic fate.
-
Analysis Steps:
-
Identify Mass Isotopologues: For each TCA cycle intermediate (succinate, fumarate, malate, citrate, etc.), determine the fractional abundance of each mass isotopologue (M+0, M+1, M+2, M+3, M+4).
-
Correct for Natural Abundance: Correct the raw isotopologue distribution for the natural abundance of 13C.
-
Validate Succinate Entry: A primary validation criterion is the direct appearance of M+4 succinate.
-
Trace Downstream Metabolism: Track the appearance of M+4 isotopologues in downstream metabolites like fumarate and malate.
-
Assess Off-Target Metabolism: Investigate the presence of unexpected labeled species, such as monoethyl succinate-13C4, which may indicate incomplete hydrolysis or extracellular metabolism.[2]
-
II. Comparison with Alternative Tracers
The choice of tracer is critical for accurately probing metabolic pathways. This section compares this compound with commonly used alternatives for TCA cycle analysis.
| Tracer | Primary Use in TCA Cycle Analysis | Advantages | Disadvantages and Potential Issues |
| This compound | Direct tracing of succinate metabolism. | Potentially better cell permeability than succinate. | May be metabolized to products not originating from the TCA cycle.[2] Incomplete hydrolysis could lead to misinterpretation. Requires thorough validation. |
| [U-13C6]Glucose | Tracing the contribution of glucose to the TCA cycle via pyruvate and acetyl-CoA. | Provides a global view of central carbon metabolism. Well-established and extensively used. | Labeling of TCA cycle intermediates can be complex to interpret due to multiple entry points and cycling. |
| [U-13C5]Glutamine | Tracing the anaplerotic entry of glutamine into the TCA cycle via α-ketoglutarate. | Excellent for studying glutaminolysis, a key pathway in many cancer cells. | Provides limited information on glycolytic contributions to the TCA cycle. |
| [1,4-13C2]Succinate | Direct tracing of succinate metabolism. | Direct entry into the TCA cycle without the ambiguity of ester hydrolysis. | Lower cell permeability compared to its diethyl ester form. |
III. Data Presentation and Visualization
Quantitative data from tracer experiments should be summarized in clear, tabular formats to facilitate comparison between different conditions and time points.
Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after Labeling with this compound (Hypothetical Data)
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Succinate | 0.10 | 0.02 | 0.03 | 0.05 | 0.80 |
| Fumarate | 0.25 | 0.03 | 0.05 | 0.07 | 0.60 |
| Malate | 0.30 | 0.04 | 0.06 | 0.08 | 0.52 |
| Citrate | 0.60 | 0.05 | 0.15 | 0.10 | 0.10 |
This table illustrates the expected high enrichment of M+4 in succinate and its subsequent dilution as the label propagates through the TCA cycle.
IV. Diagrams and Workflows
Visualizing experimental workflows and metabolic pathways is crucial for understanding the experimental design and interpreting the results.
Caption: Experimental workflow for this compound tracer analysis.
Caption: Tracing the TCA cycle with different 13C-labeled substrates.
References
A Researcher's Guide to Cross-Validating Data from Diethyl Succinate-13C4: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies, the accuracy and reliability of quantitative data are paramount. Diethyl succinate-13C4, a stable isotope-labeled internal standard, is a crucial tool for enhancing the precision of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of this compound with other internal standards, supported by established experimental protocols and data interpretation strategies, to facilitate robust cross-validation of your research findings.
Performance Comparison: The Gold Standard of Isotopic Labeling
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the corresponding unlabeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution is critical for accurately compensating for matrix effects and other sources of analytical variability.
The following table summarizes the key performance characteristics of this compound compared to alternative internal standards, such as structural analogs and deuterated standards.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Dimethyl succinate) | Deuterated IS (e.g., Diethyl succinate-d6) |
| Chromatographic Co-elution | Near-perfect co-elution with unlabeled diethyl succinate. | Different retention time, leading to potential variability in matrix effects between the analyte and IS. | May exhibit a slight retention time shift (isotope effect), potentially compromising accurate correction for matrix effects. |
| Accuracy & Precision | High accuracy (typically 95-105% recovery) and precision (CV < 15%).[1] | Can be acceptable but is more susceptible to inaccuracies due to differential matrix effects and extraction recovery.[2] | Generally good, but the isotopic effect can introduce bias, especially in high-resolution chromatography.[2] |
| Matrix Effect Compensation | Excellent compensation due to identical ionization behavior.[2] | Inconsistent and unpredictable compensation as the analog may ionize differently from the analyte. | Good, but slight differences in elution can lead to incomplete correction in the presence of strong matrix effects. |
| Extraction Recovery | Identical to the analyte, providing reliable correction for losses during sample preparation. | May differ from the analyte, leading to inaccurate quantification. | Generally very similar to the analyte. |
| Isotopic Stability | Highly stable C-C bonds prevent isotopic exchange. | Not applicable. | C-D bonds can be susceptible to back-exchange with hydrogen in certain solvents or under specific pH conditions, leading to a loss of the label. |
Experimental Protocols for Method Validation
Robust cross-validation of data obtained using this compound involves a stringent analytical method validation. The following protocol, adapted from a validated method for succinic acid quantification, outlines the key steps for validating an LC-MS/MS method using a 13C-labeled internal standard.[1]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of unlabeled diethyl succinate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Prepare a working solution of the internal standard at a fixed concentration.
Sample Preparation
-
To an aliquot of the biological matrix (e.g., plasma, cell lysate), add a fixed volume of the this compound working solution.
-
Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Employ a suitable C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both diethyl succinate and this compound.
-
Method Validation Parameters
-
Linearity: Analyze a series of calibration standards (typically 6-8 non-zero concentrations) to establish the linear range of the assay. The correlation coefficient (r²) should be > 0.99.[1]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision. The coefficient of variation (CV) should be < 15%, and the accuracy should be within 85-115%.[1]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The use of a 13C-labeled internal standard should effectively minimize matrix effects.[1]
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for cross-validating analytical data by comparing results obtained using this compound with those from an alternative internal standard, such as a structural analog.
Caption: Workflow for comparing analytical methods using different internal standards.
Tricarboxylic Acid (TCA) Cycle Pathway
Diethyl succinate is readily metabolized to succinate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. When using this compound as a tracer in metabolic flux analysis, the 13C labels are incorporated into the TCA cycle, allowing for the quantification of pathway dynamics.
Caption: Entry of this compound into the TCA cycle.
References
- 1. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Analysis of Diethyl Succinate-13C4 and Glucose-13C6 in Metabolic Tracing
A guide for researchers, scientists, and drug development professionals on the application of two key stable isotope tracers in metabolic analysis.
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the activity of cellular pathways. Among these, Diethyl succinate-13C4 and Glucose-13C6 have emerged as powerful probes, each offering unique insights into cellular metabolism. This guide provides a comprehensive comparative analysis of these two tracers, detailing their respective strengths, limitations, and optimal applications, supported by experimental data and protocols to inform study design.
At a Glance: Key Differences and Applications
Glucose-13C6 is a universally applied tracer for interrogating central carbon metabolism. By replacing the naturally abundant 12C with 13C at all six carbon positions, researchers can track the journey of glucose through glycolysis, the pentose phosphate pathway (PPP), and into the tricarboxylic acid (TCA) cycle.[1][2][3] This makes it an invaluable tool for obtaining a holistic view of cellular energy production and biosynthetic precursor synthesis.
In contrast, this compound is a more specialized tracer designed for direct investigation of the TCA cycle.[4][5] As the diethyl ester of succinate, it is more cell-permeable than its parent dicarboxylic acid.[6] The underlying principle is that upon cellular uptake, intracellular esterases hydrolyze this compound to release succinate-13C4 directly into the mitochondrial and cytosolic pools, thus providing a targeted view of TCA cycle activity and related metabolic pathways.[4][7]
Quantitative Data Summary
The following tables provide a summary of the key properties and typical experimental parameters for this compound and Glucose-13C6.
Table 1: Physicochemical and Isotopic Properties
| Property | This compound | Glucose-13C6 |
| Molecular Formula | ¹³C₄C₄H₁₄O₄ | ¹³C₆H₁₂O₆ |
| Molecular Weight | ~178.16 g/mol | ~186.11 g/mol |
| Isotopic Purity | Typically ≥99 atom % ¹³C | Typically ≥99 atom % ¹³C |
| Solubility | Soluble in organic solvents and to a limited extent in aqueous media | Highly soluble in water |
| Cell Permeability | High (due to ester groups) | Requires glucose transporters |
Table 2: Typical Experimental Parameters for Metabolic Flux Analysis
| Parameter | This compound | Glucose-13C6 |
| Typical Concentration | 1-10 mM | 5-25 mM (or matched to standard media) |
| Labeling Duration | Minutes to hours (for steady-state) | Hours to days (for steady-state) |
| Primary Analytical Method | LC-MS, GC-MS, Hyperpolarized ¹³C MRI | GC-MS, LC-MS/MS, NMR |
| Key Metabolic Pathways Traced | TCA Cycle, Anaplerosis, Cataplerosis | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, etc. |
Metabolic Pathways and Experimental Workflows
To visualize the flow of carbon from each tracer, the following diagrams illustrate the primary metabolic pathways interrogated and a general experimental workflow for their use in stable isotope tracing studies.
Comparative Performance and Experimental Considerations
Glucose-13C6: The Gold Standard for Central Carbon Metabolism
Glucose-13C6 is the most widely used tracer for comprehensive metabolic flux analysis.[8] Its entry into metabolism at the top of glycolysis allows for the simultaneous assessment of multiple interconnected pathways. The distribution of 13C isotopologues in downstream metabolites provides rich data for computational models to calculate intracellular fluxes.[9] For instance, the ratio of M+2 to M+3 labeled lactate can be used to infer the relative activity of the pentose phosphate pathway versus glycolysis.
However, interpreting TCA cycle labeling from Glucose-13C6 can be complex due to the multiple entry points of carbon (e.g., pyruvate dehydrogenase, pyruvate carboxylase) and the cyclic nature of the pathway.[10] Reaching isotopic steady-state in TCA cycle intermediates can also take a considerable amount of time, on the order of hours, depending on the cell type and culture conditions.[10]
This compound: A Direct Probe of the TCA Cycle with Caveats
The primary advantage of this compound is its ability to bypass glycolysis and directly feed into the TCA cycle.[4] This makes it a potentially powerful tool for studying mitochondrial function and disorders where TCA cycle activity is perturbed.[5] Studies using hyperpolarized this compound have demonstrated its rapid uptake and metabolism to TCA cycle intermediates such as fumarate, malate, and aspartate in vivo.[4][5]
However, the metabolic fate of Diethyl succinate is not always straightforward. Some studies have shown that it can be metabolized to succinate-derived products that do not originate from the TCA cycle.[11] The efficiency of intracellular hydrolysis by esterases can also vary between cell types, potentially impacting the rate of succinate-13C4 delivery to the mitochondria.[7] Furthermore, the addition of a high concentration of succinate can perturb the natural metabolic state of the cell, a factor that must be considered in experimental design and data interpretation.
Experimental Protocols
Protocol 1: Steady-State Isotopic Labeling with Glucose-13C6 in Cultured Cells
-
Cell Culture: Culture cells to the desired confluency in standard growth medium. Ensure cells are in a logarithmic growth phase for metabolic consistency.
-
Media Preparation: Prepare labeling medium by replacing the unlabeled glucose in the standard growth medium with Glucose-13C6 at the same concentration.
-
Labeling: Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined time to achieve isotopic steady-state. This typically ranges from 6 to 24 hours but should be optimized for the specific cell line and pathways of interest.[1]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Dry the metabolite extract under a stream of nitrogen or by lyophilization. The dried metabolites can then be derivatized for GC-MS analysis or reconstituted for LC-MS analysis.[12]
Protocol 2: Isotopic Tracing with this compound in Cultured Cells
-
Cell Culture: Culture cells as described in Protocol 1.
-
Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare the final labeling medium by adding the this compound stock solution to the standard growth medium to the desired final concentration (e.g., 5 mM).
-
Labeling: Aspirate the standard growth medium and add the pre-warmed labeling medium containing this compound.
-
Incubation: Incubate the cells for the desired duration. Due to its direct entry into the TCA cycle, shorter incubation times (e.g., 30 minutes to 4 hours) may be sufficient to observe labeling in TCA cycle intermediates.
-
Metabolite Extraction and Analysis: Follow steps 5 and 6 as described in Protocol 1.
Conclusion
The choice between this compound and Glucose-13C6 as a metabolic tracer is contingent on the specific research question. Glucose-13C6 remains the tracer of choice for a comprehensive analysis of central carbon metabolism, providing a broad overview of cellular metabolic activity. This compound, on the other hand, offers a more targeted approach to investigate the TCA cycle directly. Researchers should be mindful of its potential for off-target metabolism and its capacity to perturb endogenous metabolite pools. By carefully considering the distinct characteristics and experimental considerations of each tracer, researchers can design robust experiments to unravel the complexities of cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Diethyl Succinate-13C4 vs. Glutamine-13C5 for Illuminating the TCA Cycle
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the choice of isotopic tracer is paramount for robust and insightful tricarboxylic acid (TCA) cycle studies. This guide provides an objective comparison of two key tracers, Diethyl succinate-13C4 and Glutamine-13C5, offering a comprehensive overview of their metabolic fates, experimental considerations, and data interpretation to empower informed decisions in your research.
The TCA cycle is a central hub of cellular metabolism, integrating nutrient catabolism for energy production and providing precursors for biosynthesis. Stable isotope tracers are indispensable tools for dissecting the intricate fluxes within this vital pathway. While Glutamine-13C5 has been a workhorse in the field, this compound has emerged as a cell-permeable alternative for probing specific nodes of the cycle. This guide will delve into the nuances of each, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | This compound | Glutamine-13C5 |
| Primary Entry Point | Succinate | α-ketoglutarate |
| Cell Permeability | High (esterified form) | Requires specific transporters |
| Metabolic Scope | Primarily downstream TCA cycle | Both oxidative and reductive TCA cycle |
| Key Applications | Studying succinate metabolism, SDH activity, downstream TCA flux | Comprehensive analysis of TCA cycle flux, glutaminolysis, reductive carboxylation |
| Potential Complications | Conflicting reports on complete TCA cycle entry; potential for off-target metabolism to non-TCA products. | Broad labeling can complicate interpretation of specific pathway fluxes. |
Delving Deeper: Metabolic Fates and Experimental Insights
This compound: A Direct Probe of the Second Half of the TCA Cycle
This compound is a stable isotope-labeled form of diethyl succinate, an esterified version of the TCA cycle intermediate, succinate. Its esterification renders it more lipophilic, allowing it to readily cross cellular membranes.[1][2] Once inside the cell, it is believed to be cleaved by intracellular esterases to release succinate-13C4.
However, the subsequent metabolic fate of the released succinate-13C4 is a subject of ongoing investigation, with some studies reporting conflicting findings. One body of research, primarily utilizing hyperpolarized diethyl succinate for real-time in vivo imaging, has identified downstream TCA cycle metabolites such as fumarate, malate, and aspartate, suggesting its entry and metabolism within the cycle.[3][4][5] Conversely, other studies indicate that diethyl succinate is primarily metabolized to succinate-derived products that do not originate from the TCA cycle, such as monoethylsuccinate and succinic anhydride.[6] This discrepancy highlights the need for careful validation and interpretation of data when using this tracer.
Glutamine-13C5: A Versatile Tracer for Comprehensive TCA Cycle Analysis
Glutamine-13C5 is a uniformly labeled stable isotope of the amino acid glutamine. It is a major nutrient for many proliferating cells and serves as a key anaplerotic substrate, replenishing TCA cycle intermediates.[7][8] Glutamine enters the TCA cycle after its conversion to glutamate and then to α-ketoglutarate.
The use of Glutamine-13C5 allows for the tracing of carbon atoms through both the oxidative (forward) and reductive (reverse) directions of the TCA cycle.[7][9] This versatility makes it an invaluable tool for studying glutaminolysis, the process of glutamine breakdown, and reductive carboxylation, a pathway that is particularly active in cancer cells and under hypoxic conditions to support lipid synthesis.[9][10]
Quantitative Data Summary
The following table summarizes the typical labeling patterns observed for key TCA cycle intermediates when using either this compound or Glutamine-13C5. These patterns are crucial for calculating metabolic fluxes.
| Tracer | Metabolite | Expected Mass Isotopologue(s) | Pathway Indication |
| This compound | Succinate | M+4 | Direct input |
| Fumarate | M+4 | Succinate Dehydrogenase (SDH) activity | |
| Malate | M+4 | Fumarase activity | |
| Aspartate | M+4 | Transamination from Oxaloacetate | |
| Glutamine-13C5 | α-ketoglutarate | M+5 | Glutaminolysis |
| Succinate | M+4 | Oxidative TCA cycle | |
| Fumarate | M+4 | Oxidative TCA cycle | |
| Malate | M+4 | Oxidative TCA cycle | |
| Citrate | M+4 | Oxidative TCA cycle (second turn) | |
| Citrate | M+5 | Reductive carboxylation |
Experimental Protocols
General Protocol for Stable Isotope Tracing in Cell Culture
This protocol provides a general framework for conducting TCA cycle flux analysis using either this compound or Glutamine-13C5 in cultured cells.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Tracer Introduction: On the day of the experiment, replace the standard culture medium with a medium containing the 13C-labeled tracer (e.g., 2 mM [U-13C5]-Glutamine or a specified concentration of this compound) and lacking the corresponding unlabeled nutrient.
-
Incubation: Incubate the cells for a predetermined period to allow for the tracer to be incorporated into downstream metabolites and reach a steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the specific metabolic pathway being investigated.[7][11]
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) to determine the mass isotopologue distribution of TCA cycle intermediates.[12]
-
Data Analysis: Correct the raw mass isotopologue distributions for natural 13C abundance and use metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through the TCA cycle.[13]
Visualizing the Metabolic Pathways
The following diagrams illustrate the entry points and metabolic routes of this compound and Glutamine-13C5 into the TCA cycle, as well as a general experimental workflow.
Caption: Metabolic fate of this compound.
Caption: Metabolic fate of Glutamine-13C5.
Caption: General workflow for TCA cycle flux analysis.
Conclusion: Choosing the Right Tool for the Job
The selection between this compound and Glutamine-13C5 for TCA cycle studies hinges on the specific research question.
Choose this compound when:
-
The primary interest is in the activity of succinate dehydrogenase and the downstream portion of the TCA cycle.
-
A cell-permeable tracer that directly introduces succinate is desired.
-
Potential ambiguities in its complete entry into the TCA cycle are acceptable and can be controlled for.
Choose Glutamine-13C5 when:
-
A comprehensive analysis of overall TCA cycle flux, including both anaplerotic and cataplerotic reactions, is required.
-
Investigating the balance between oxidative and reductive glutamine metabolism is a key objective.
-
A well-established and extensively validated tracer is preferred.
Ultimately, a thorough understanding of the metabolic characteristics of each tracer, coupled with careful experimental design and data interpretation, will pave the way for groundbreaking discoveries in the dynamic world of cellular metabolism.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. researchgate.net [researchgate.net]
- 3. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamine: an anaplerotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
Unlocking Cellular Metabolism: A Comparative Guide to Diethyl Succinate-13C4 and Succinate-13C4
For researchers, scientists, and drug development professionals delving into the intricacies of cellular metabolism, the choice of isotopic tracer is paramount. This guide provides an objective comparison of two key tracers, Diethyl succinate-13C4 and Succinate-13C4, highlighting their distinct advantages and applications in metabolic research. The fundamental difference lies in their chemical structure, which dictates their primary benefit: the enhanced cell permeability of this compound.
Succinate is a critical intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.[1][2] Isotope-labeled succinate, such as Succinate-13C4, is a valuable tool for tracing the flow of carbon atoms through this cycle and related pathways. However, as a dicarboxylic acid, succinate's transport across cellular membranes is often limited. This compound, the diethyl ester of succinate-13C4, offers a strategic advantage by masking the charged carboxyl groups, thereby increasing its lipophilicity and ability to passively diffuse across cell membranes. Once inside the cell, endogenous esterases cleave the ethyl groups, releasing succinate-13C4 directly into the cytoplasm for metabolic utilization.[1][2]
This guide will explore the practical implications of this key difference, supported by experimental considerations and data presentation.
At a Glance: Key Differences
| Feature | This compound | Succinate-13C4 |
| Chemical Structure | Diethyl ester of succinic acid | Dicarboxylic acid |
| Primary Advantage | Enhanced cell permeability | Direct TCA cycle intermediate |
| Mechanism of Uptake | Passive diffusion across cell membranes | Requires specific transporters |
| Intracellular Form | Hydrolyzed to succinate-13C4 | Succinate-13C4 |
| Primary Application | Probing intracellular metabolism in intact cells | In vitro enzyme assays, studies with isolated mitochondria, or where cell permeability is not a limiting factor |
Performance Comparison: A Deeper Dive
The principal advantage of this compound is its ability to efficiently deliver a labeled succinate payload into the cell. This is particularly beneficial for studies involving whole cells in culture, where the transport of succinate itself can be a rate-limiting step.
Table 1: Theoretical Performance Characteristics
| Parameter | This compound | Succinate-13C4 | Rationale |
| Cell Permeability | High | Low to Moderate | The ethyl ester groups increase lipophilicity, facilitating passive diffusion across the cell membrane. Succinate, being charged at physiological pH, relies on transporters. |
| Intracellular Bioavailability | High | Variable | Efficient uptake of this compound leads to higher intracellular concentrations of succinate-13C4 following esterase activity. |
| Stability in Media | Generally stable, but can be susceptible to hydrolysis. | Highly stable in aqueous solutions. | Ester bonds can undergo slow hydrolysis in aqueous media. |
| Directness of Tracing | Indirect (requires intracellular hydrolysis) | Direct | Succinate-13C4 is the immediate metabolite of interest. |
Experimental Protocols
The choice between this compound and Succinate-13C4 will dictate the experimental design. Below are generalized protocols for their use in metabolic flux analysis.
Protocol 1: Metabolic Flux Analysis using this compound in Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere and proliferate.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubation: Incubate the cells for a predetermined time course to allow for uptake and metabolism of the tracer.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the isotopic enrichment of downstream metabolites (e.g., malate, fumarate, citrate) using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Activity Assay using Succinate-13C4
-
Mitochondria Isolation: Isolate mitochondria from cells or tissue of interest using standard differential centrifugation protocols.
-
Assay Buffer Preparation: Prepare an assay buffer containing all necessary components for SDH activity, excluding the substrate.
-
Reaction Initiation: Add Succinate-13C4 to the reaction mixture containing the isolated mitochondria.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid).
-
Product Analysis: Measure the formation of the product, fumarate-13C4, using LC-MS to determine the rate of the reaction.
Visualizing the Metabolic Journey
The following diagrams illustrate the experimental workflow and a key signaling pathway involving succinate.
Caption: Cellular uptake pathways of this compound vs. Succinate-13C4.
Extracellular succinate can also act as a signaling molecule by activating the G-protein coupled receptor 91 (GPR91), also known as succinate receptor 1 (SUCNR1).[3][4][5] This signaling cascade has been implicated in various physiological and pathological processes.
Caption: Simplified succinate-GPR91 signaling pathway.
Data Interpretation and Considerations
When analyzing data from experiments using these tracers, it is crucial to consider the following:
-
Mass Spectrometry: In mass spectrometry, this compound will have a different mass-to-charge ratio (m/z) than succinate-13C4. The fragmentation patterns will also differ, with this compound showing characteristic losses of the ethyl groups.
-
NMR Spectroscopy: The 13C and 1H NMR spectra of this compound will exhibit chemical shifts corresponding to the ethyl ester groups, which will be absent in the spectra of succinate-13C4.
-
Metabolic Modeling: When performing metabolic flux analysis, the intracellular hydrolysis of this compound to succinate-13C4 should be considered as an initial step in the metabolic model.
Conclusion
Both this compound and Succinate-13C4 are powerful tools for metabolic research. The choice between them hinges on the specific experimental question and system.
-
This compound is the superior choice for studying intracellular metabolism in intact cells due to its enhanced cell permeability, providing a more accurate reflection of metabolic fluxes that are not limited by substrate transport.
-
Succinate-13C4 is ideal for cell-free systems, such as studies with isolated mitochondria or purified enzymes, and in cellular systems where succinate transporters are highly expressed and not a limiting factor for uptake.
By understanding the distinct properties and applications of each tracer, researchers can design more robust experiments and gain deeper insights into the complex and dynamic world of cellular metabolism.
References
A Comparative Guide to Validating the Metabolic Fate of Diethyl Succinate-¹³C₄ In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethyl succinate-¹³C₄ (DES-¹³C₄) as a metabolic tracer for in vivo studies, particularly focusing on its performance against other alternatives like hyperpolarized succinate. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the design and interpretation of metabolic flux studies.
Executive Summary
Diethyl succinate-¹³C₄ is a cell-permeable prodrug of succinate, designed to overcome the limited membrane transport of succinate itself. Upon entering the cell, it is hydrolyzed by intracellular esterases to release ¹³C-labeled succinate, which can then be traced through metabolic pathways such as the Tricarboxylic Acid (TCA) cycle. However, the use of DES-¹³C₄ as a tracer for the TCA cycle is a subject of ongoing research, with conflicting reports on its metabolic fate. This guide aims to provide a clear overview of the current evidence, performance metrics, and experimental considerations for researchers considering its use.
Performance Comparison: Diethyl Succinate-¹³C₄ vs. Alternative Succinate Tracers
The primary alternative to DES-¹³C₄ for in vivo succinate tracing is hyperpolarized [1-¹³C]succinate. The choice between these tracers depends on the specific experimental goals and available technology.
| Parameter | Diethyl Succinate-¹³C₄ (Hyperpolarized) | [1-¹³C]Succinate (Hyperpolarized) | Key Considerations |
| Cell Permeability | High | Low | The ester group on DES enhances its ability to cross cell membranes, potentially leading to higher intracellular concentrations compared to succinate, which relies on specific transporters.[1] |
| Hyperpolarization Method | Parahydrogen Induced Polarization (PHIP) or Dynamic Nuclear Polarization (DNP) | Parahydrogen Induced Polarization (PHIP) or Dynamic Nuclear Polarization (DNP) | Both tracers can be hyperpolarized to achieve a significant signal enhancement for magnetic resonance spectroscopy (MRS) and imaging (MRI). |
| Achieved Hyperpolarization | ~2.1% (PHIP) | ~8% (PHIP) | Hyperpolarized succinate has been shown to achieve a higher degree of polarization, which can translate to a better signal-to-noise ratio in vivo.[2][3] |
| In Vivo Detection Time | Metabolism can be followed within 5 seconds of injection.[2][3] | Metabolism can be followed within 5 seconds of injection.[2][3] | Both tracers offer rapid detection of metabolic products. |
| Metabolic Fate | Controversial: Some studies report conversion to TCA cycle intermediates (malate, fumarate, aspartate).[4][5][6][7] Other studies suggest metabolism primarily to non-TCA cycle products like monoethyl succinate and succinic anhydride.[8] | Directly enters the TCA cycle. | The primary challenge with DES-¹³C₄ is the ambiguity of its metabolic pathway. |
| In Vivo T₁ Relaxation Time | ~38-54 seconds | ~10-44 seconds (pH dependent) | Both tracers have relatively short T₁ relaxation times, which is a key limitation of hyperpolarized MR studies.[2] |
The Controversy Surrounding the Metabolic Fate of Diethyl Succinate-¹³C₄
A critical consideration for researchers is the conflicting evidence regarding the entry of DES-¹³C₄ into the TCA cycle.
Evidence for TCA Cycle Metabolism:
Initial studies using hyperpolarized DES-¹³C₄ reported the in vivo detection of downstream TCA cycle metabolites, including malate, fumarate, and aspartate, following its injection in mice.[4][5][6][7] These findings suggested that DES-¹³C₄ is a viable probe for interrogating the TCA cycle. The metabolic conversion was shown to be altered by the administration of 3-nitropropionate, an inhibitor of succinate dehydrogenase, further supporting the involvement of the TCA cycle.[4][5]
Evidence Against TCA Cycle Metabolism:
Subsequent research has challenged these findings. One study using hyperpolarized [1,4-¹³C₂]-diethylsuccinate found that it was primarily metabolized to monoethyl succinate (MES) and succinic anhydride, with no detectable levels of TCA cycle intermediates.[8] This study suggests that the initial hydrolysis of DES may be incomplete or that the resulting succinate does not efficiently enter the mitochondria to participate in the TCA cycle within the timeframe of the hyperpolarized experiment.
Implications for Researchers:
This discrepancy highlights the need for careful validation and interpretation of data when using DES-¹³C₄. Researchers should consider the possibility of non-TCA cycle metabolic pathways and may need to employ complementary techniques to confirm the metabolic fate of the tracer in their specific experimental model.
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo validation of Diethyl succinate-¹³C₄ metabolism.
Hyperpolarization of Diethyl Succinate-¹³C₄
Method 1: Parahydrogen Induced Polarization (PHIP)
This method involves the chemical reaction of a precursor molecule with parahydrogen to generate the hyperpolarized state.
-
Precursor: Diethyl [1-¹³C]fumarate-d₂.
-
Reaction: Hydrogenation of the precursor with parahydrogen gas in an aqueous solution using a rhodium-based catalyst.
-
Polarization Transfer: A radiofrequency pulse is applied to transfer the polarization from the parahydrogen-derived protons to the ¹³C nucleus.
-
Purification: The catalyst is rapidly filtered to yield a solution of hyperpolarized Diethyl succinate-¹³C₄ ready for injection.
Method 2: Dynamic Nuclear Polarization (DNP)
This technique achieves high polarization by transferring the high polarization of electron spins to the nuclear spins at low temperatures and high magnetic fields.
-
Sample Preparation: A solution of Diethyl succinate-¹³C₄ is prepared with a stable radical (e.g., trityl radical) and a glassing agent.
-
Polarization: The sample is placed in a polarizer and cooled to ~1.4 K in a high magnetic field (e.g., 3.35 T). Microwaves are applied to drive the polarization transfer.
-
Dissolution: The hyperpolarized sample is rapidly dissolved with a heated, pressurized sterile buffer to create an injectable solution at physiological temperature and pH.
In Vivo Administration and Metabolic Tracing
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) using a suitable anesthetic (e.g., isoflurane). Maintain body temperature using a heating pad.
-
Catheterization: Place a catheter in the tail vein for intravenous injection of the hyperpolarized tracer.
-
Tracer Injection: Inject a bolus of the hyperpolarized Diethyl succinate-¹³C₄ solution (typically 10-20 µmol for a mouse).
-
Data Acquisition: Immediately following injection, begin data acquisition using a magnetic resonance scanner equipped for ¹³C detection.
-
Spectroscopy (MRS): Acquire dynamic ¹³C spectra to observe the conversion of Diethyl succinate-¹³C₄ to its metabolites over time.
-
Imaging (MRI): Utilize fast imaging sequences (e.g., spiral, echo-planar) to visualize the spatial distribution of the tracer and its metabolic products in the tissue of interest.
-
Data Analysis
-
Spectral Processing: Process the acquired MRS data to identify and quantify the signals from Diethyl succinate-¹³C₄ and its metabolites based on their chemical shifts.
-
Kinetic Modeling: Apply kinetic models to the dynamic data to estimate the rates of tracer uptake and conversion to downstream metabolites.
-
Image Reconstruction: Reconstruct the MRI data to generate metabolic maps showing the spatial distribution of the tracer and its products.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of succinate and the experimental workflow for in vivo tracing.
Caption: Metabolic fate of Diethyl Succinate-¹³C₄.
Caption: Experimental workflow for in vivo metabolic tracing.
Conclusion
Diethyl succinate-¹³C₄ presents a promising, cell-permeable tracer for investigating succinate metabolism in vivo. Its primary advantage lies in its enhanced ability to cross cell membranes compared to succinate. However, the conflicting reports on its metabolic fate—specifically whether it reliably enters the TCA cycle—necessitate careful validation and a degree of caution in data interpretation. For researchers with access to hyperpolarization technology, both DES-¹³C₄ and hyperpolarized succinate offer powerful tools for real-time metabolic studies. The choice between them will depend on the specific biological question, the cell or tissue type under investigation, and the available resources for tracer synthesis and data analysis. Future studies are needed to fully elucidate the in vivo metabolic pathways of Diethyl succinate-¹³C₄ across different biological contexts to solidify its role as a robust metabolic tracer.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Real-time molecular imaging of tricarboxylic acid cycle metabolism in vivo by hyperpolarized 1-(13)C diethyl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real Time Molecular Imaging of TCA Cycle Metabolism in vivo By Hyperpolarized 1-13C Diethyl Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethyl Succinate-13C4: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Diethyl succinate-13C4, ensuring compliance and safe handling.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety protocols should be followed at all times.[1] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure adequate ventilation in the work area to avoid inhalation of vapors.[2] In case of a spill, absorb the material with an inert substance and collect it for disposal.[3]
Disposal Plan: A Step-by-Step Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations.[4] Although it is not classified as dangerous goods for transport, it is imperative to follow institutional guidelines for chemical waste.[1]
-
Initial Assessment: Confirm that the waste is solely this compound and not mixed with other hazardous chemicals. If it is mixed, the disposal procedure for the most hazardous component must be followed.
-
Containerization:
-
Storage:
-
Waste Collection:
-
Arrange for collection by your institution's licensed chemical waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Disposal Method:
Quantitative Data Summary
The following table summarizes key physical and chemical properties of Diethyl succinate, which are relevant for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ (for the 13C4 isotopologue: C₄¹³C₄H₁₄O₄) |
| Molecular Weight | 178.16 g/mol (for the 13C4 isotopologue)[1] |
| Appearance | Clear, colorless liquid |
| Boiling Point | 218 °C (lit.)[3] |
| Melting Point | -21 °C (lit.) |
| Flash Point | 90 °C / 194 °F[5] |
| Solubility | Insoluble in water |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Diethyl succinate-13C4
Essential Safety and Handling Guide for Diethyl Succinate-13C4
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and disposal plans.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C4¹³C4H14O4 | [1] |
| Molecular Weight | 178.16 g/mol | [1] |
| CAS Number | 1628796-56-4 | [1] |
| Physical State | Liquid | [2] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 218 °C (lit.) | [2] |
| Melting Point | 1 °C (lit.) | [2] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [3][4] |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Occupational Exposure Limits | No substances with occupational exposure limit values | [1][2] |
Operational Plan: Safe Handling Procedures
While this compound is not classified as a hazardous substance, adherence to good laboratory practices is crucial to ensure safety.[1][5]
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : Always handle this compound in a well-ventilated area.[1][2][6] The use of a chemical fume hood is recommended to avoid inhalation of any vapors, mists, or aerosols.[1][7]
-
Eye Protection : Wear safety goggles with side-shields to protect against splashes.[1]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[1][7] Inspect gloves for any tears or punctures before use and dispose of contaminated gloves properly after handling.[7]
-
Body Protection : A lab coat or impervious clothing is required to prevent skin contact.[1][7]
-
Emergency Equipment : Ensure a safety shower and eye wash station are readily accessible.[1]
Handling and Storage
-
Handling : Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[1] Wash hands thoroughly after handling.[8]
-
Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][2] Store away from direct sunlight and sources of ignition.[1]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate : Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent the spill from spreading and keep it away from drains or water courses.[1]
-
Personal Protection : Wear the appropriate PPE, including a respirator if necessary, before attempting to clean the spill.[1]
-
Cleanup : Absorb the spilled liquid with an inert, non-combustible material such as diatomite or universal binders.[1]
-
Decontamination : Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal : Collect the absorbed material and any contaminated items in a suitable, sealed container for disposal according to the disposal plan.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste : Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[7] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Materials : All materials used to clean up spills (e.g., absorbents, gloves) should be placed in a sealed container, properly labeled, and disposed of as chemical waste.
-
Empty Containers : Do not reuse empty containers. They may retain product residue. Puncture or triple-rinse containers before offering them for recycling or reconditioning, or dispose of them in a sanitary landfill if permissible by local regulations.[2]
-
Regulatory Compliance : Always adhere to local, state, and federal regulations for chemical waste disposal.[8]
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. vigon.com [vigon.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Diethyl Succinate (123-25-1) | Supplier & Exporter [chemicalbull.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
